molecular formula C6HCl3N2 B021694 2,5,6-Trichloronicotinonitrile CAS No. 40381-92-8

2,5,6-Trichloronicotinonitrile

Cat. No.: B021694
CAS No.: 40381-92-8
M. Wt: 207.4 g/mol
InChI Key: FXYJHWZGUONOAL-UHFFFAOYSA-N
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Description

2,5,6-Trichloronicotinonitrile (CAS 40381-92-8) is a trichlorinated pyridine carbonitrile derivative that serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. This compound, with the molecular formula C6HCl3N2 and a molecular weight of 207.45 g/mol , is characterized by its multiple reactive sites, which allow for selective substitution and further functionalization. Its primary research value lies in its application as a key building block for the synthesis of more complex heterocyclic systems, including the preparation of hydrazino and other substituted pyridine derivatives, as demonstrated in its reaction with hydrazine hydrate . The structure of related chlorinated nicotinonitriles has been confirmed through X-ray crystallography, underscoring their reliability in constructing precise molecular architectures . As a halogenated nitrile, its mechanism of action in subsequent reactions often involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling, making it a crucial precursor in developing potential agrochemicals and active pharmaceutical ingredients (APIs) . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and note that this compound requires careful handling in an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,6-trichloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYJHWZGUONOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628842
Record name 2,5,6-Trichloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40381-92-8
Record name 2,5,6-Trichloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,5,6-Trichloropyridine-3-Carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,5,6-trichloropyridine-3-carbonitrile, a highly functionalized pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct synthetic routes in the current literature, this document outlines a plausible and chemically sound multi-step synthesis. The proposed pathway commences with the synthesis of the key intermediate, 2,5,6-trichloropyridine-3-carboxamide, followed by its dehydration to yield the target carbonitrile. This guide includes detailed, adaptable experimental protocols, tabulated quantitative data from analogous reactions, and workflow diagrams to facilitate comprehension and practical implementation in a laboratory setting.

Introduction

Polychlorinated pyridine derivatives are crucial intermediates in the synthesis of a wide range of chemical compounds, including pharmaceuticals, herbicides, insecticides, and fungicides.[1] The specific substitution pattern and the presence of reactive functional groups, such as a carbonitrile, on the pyridine ring offer versatile handles for further chemical modifications. 2,5,6-trichloropyridine-3-carbonitrile is a compound with significant potential as a building block in the development of novel bioactive molecules and functional materials. This guide aims to provide a robust starting point for its synthesis in a research and development context.

Proposed Synthetic Pathway

The proposed synthesis of 2,5,6-trichloropyridine-3-carbonitrile is a two-stage process. The first stage involves the synthesis of the intermediate 2,5,6-trichloropyridine-3-carboxamide. The second stage is the dehydration of this carboxamide to the final product.

Synthetic_Pathway A Pyridine-3-carboxamide (Nicotinamide) B 2,5,6-trichloropyridine-3-carboxamide A->B Chlorination C 2,5,6-trichloropyridine-3-carbonitrile B->C Dehydration

Caption: Proposed two-step synthesis of 2,5,6-trichloropyridine-3-carbonitrile.

Stage 1: Synthesis of 2,5,6-Trichloropyridine-3-carboxamide

A plausible route to 2,5,6-trichloropyridine-3-carboxamide involves the direct chlorination of a suitable pyridine-3-carboxamide precursor. While a specific protocol for this exact transformation is not available, the synthesis of other trichloropyridines suggests that direct chlorination of the pyridine ring is a feasible approach.[1][2]

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of similar polychlorinated pyridines.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer, suspend pyridine-3-carboxamide (nicotinamide) in a suitable high-boiling inert solvent such as tetrachloroethane.

  • Catalyst Addition: Introduce a Lewis acid catalyst, for example, anhydrous iron(III) chloride (FeCl₃).

  • Chlorination: Heat the reaction mixture to a temperature between 150-200°C. Bubble chlorine gas through the stirred suspension. The reaction progress should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Carefully pour the reaction mixture into a solution of sodium hydroxide or sodium sulfite to neutralize excess chlorine.

  • Extraction and Purification: Extract the product with a suitable organic solvent like dichloromethane or toluene. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Quantitative Data (Analogous Reactions)

The following table summarizes data from similar chlorination reactions of pyridine derivatives.

Starting MaterialCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
2-chloro-5-chloromethyl pyridineWCl₆1756Not specified[1]
PyridineHZSM-5 molecular sieve200-450Not specified>90CN109553572A
2,6-dichloropyridineLewis AcidNot specifiedNot specifiedNot specifiedCN109553572A

Stage 2: Dehydration of 2,5,6-Trichloropyridine-3-carboxamide

The conversion of a primary amide to a nitrile is a standard chemical transformation known as dehydration.[3][4] Several reagents can be employed for this purpose, with thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentoxide (P₂O₅) being the most common.[3][4]

Dehydration_Workflow cluster_0 Reaction cluster_1 Work-up and Purification Amide 2,5,6-trichloropyridine- 3-carboxamide Reaction_Vessel Reaction Mixture Amide->Reaction_Vessel Reagent Dehydrating Agent (e.g., SOCl₂) Reagent->Reaction_Vessel Solvent Inert Solvent (e.g., Toluene) Solvent->Reaction_Vessel Heat Heating Heat->Reaction_Vessel Quenching Quenching (e.g., with ice water) Reaction_Vessel->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Recrystallization) Evaporation->Purification Product 2,5,6-trichloropyridine- 3-carbonitrile Purification->Product

Caption: Experimental workflow for the dehydration of the carboxamide intermediate.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5,6-trichloropyridine-3-carboxamide in a suitable anhydrous solvent such as toluene or N,N-dimethylformamide (DMF).

  • Reagent Addition: Slowly add the dehydrating agent (e.g., 1.1 to 1.5 equivalents of thionyl chloride or phosphorus oxychloride) to the solution at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120°C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude nitrile can be purified by recrystallization or column chromatography.

Quantitative Data for Amide Dehydration

This table presents typical conditions and outcomes for the dehydration of various amides.

AmideDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Primary AmidesSOCl₂Toluene50-601-2~95US4605521A
Primary Amides(COCl)₂-DMSO, Et₃NNot specifiedNot specifiedNot specified75-96[4]
4,5,6-trichloropyrimidine-2-carbonitrileNot applicable (reverse reaction)Conc. H₂SO₄20691 (for hydration)[5]

Safety Considerations

  • Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂). Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The proposed reactions may be exothermic . Proper temperature control is essential.

Conclusion

This technical guide outlines a feasible synthetic route to 2,5,6-trichloropyridine-3-carbonitrile, a valuable building block for further chemical exploration. While the synthesis of the key carboxamide intermediate is proposed based on analogous transformations, the subsequent dehydration step is a well-established and high-yielding reaction. The provided protocols and data serve as a solid foundation for researchers to develop a robust and efficient synthesis of this target molecule. Further optimization of reaction conditions will likely be necessary to achieve high yields and purity.

References

An In-depth Technical Guide to the Chemical Properties of 2,5,6-Trichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2,5,6-Trichloronicotinonitrile (CAS No. 40381-92-8), a halogenated pyridine derivative of interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, and outlines a plausible synthetic route. Due to the limited availability of public experimental data for this specific compound, information from closely related analogs is referenced to provide a broader context for its chemical behavior. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of chlorinated nicotinonitrile compounds.

Chemical and Physical Properties

This compound, with the molecular formula C₆HCl₃N₂, is a polychlorinated aromatic nitrile. The strategic placement of chloro- and cyano- groups on the pyridine ring suggests its potential as a versatile intermediate in the synthesis of more complex heterocyclic compounds. While extensive experimental data for this specific molecule is not widely available, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 40381-92-8AboundChem[1]
Molecular Formula C₆HCl₃N₂AboundChem[1]
Molecular Weight 207.44 g/mol AboundChem[1]
Purity ≥97% - 98%Aladdin Scientific, AboundChem[1]
Predicted Density 1.63 g/cm³Bepharm.Ltd[2]
Storage Temperature 2-8°C, Protected from light, Argon chargedAladdin Scientific

Synthesis and Experimental Protocols

A detailed, publicly available experimental protocol for the synthesis of this compound is scarce. However, a plausible synthetic pathway can be inferred from established chemical transformations. A common route to aromatic nitriles is the dehydration of the corresponding amide. Therefore, a two-step synthesis starting from 2,5,6-trichloronicotinoyl chloride is proposed.

Step 1: Synthesis of 2,5,6-Trichloronicotinamide

A general procedure for the synthesis of the amide precursor, 2,5,6-trichloronicotinamide, has been described.[4] This involves the reaction of 2,5,6-trichloronicotinoyl chloride with ammonium hydroxide.

  • Reaction: A solution of 2,5,6-trichloronicotinoyl chloride (10.2 mmol) in dioxane (20 ml) is added dropwise to a cooled (0 °C) solution of ammonium hydroxide (10 ml, 28% aqueous solution).[4]

  • Work-up: The reaction mixture is stirred at 0 °C for 10 minutes, followed by extraction with dichloromethane (3 x 50 ml).[4] The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,5,6-trichloronicotinamide.[4]

Step 2: Dehydration of 2,5,6-Trichloronicotinamide to this compound (Proposed)

The final step would involve the dehydration of 2,5,6-trichloronicotinamide. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂). A generalized experimental protocol would be as follows:

  • Reaction: 2,5,6-Trichloronicotinamide is reacted with a suitable dehydrating agent (e.g., POCl₃) under reflux. The reaction progress would be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the excess dehydrating agent is removed, typically by distillation under reduced pressure. The residue is then carefully quenched with ice-water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product can be purified by techniques such as recrystallization or column chromatography.

The following diagram illustrates the proposed synthetic workflow.

G Proposed Synthesis of this compound cluster_0 Step 1: Amidation cluster_1 Step 2: Dehydration (Proposed) 2,5,6-Trichloronicotinoyl_chloride 2,5,6-Trichloronicotinoyl chloride 2,5,6-Trichloronicotinamide 2,5,6-Trichloronicotinamide 2,5,6-Trichloronicotinoyl_chloride->2,5,6-Trichloronicotinamide Dioxane, 0 °C Ammonium_hydroxide Ammonium Hydroxide Ammonium_hydroxide->2,5,6-Trichloronicotinamide This compound This compound 2,5,6-Trichloronicotinamide->this compound Reflux Dehydrating_agent Dehydrating Agent (e.g., POCl3) Dehydrating_agent->this compound G Factors Influencing Reactivity of Polychlorinated Pyridines Reactivity Reactivity Nucleophile_Strength Strength of Nucleophile Nucleophile_Strength->Reactivity Solvent_Polarity Solvent Polarity Solvent_Polarity->Reactivity Reaction_Temperature Reaction Temperature Reaction_Temperature->Reactivity Ring_Substituents Ring Substituents (Number and Position of Cl atoms) Ring_Substituents->Reactivity Leaving_Group_Ability Leaving Group Ability (Cl-) Leaving_Group_Ability->Reactivity

References

Spectroscopic and Synthetic Profile of 2,5,6-Trichloronicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,5,6-Trichloronicotinonitrile, a chlorinated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data in public databases, this guide focuses on high-quality predicted data to support research and development activities. Furthermore, detailed experimental protocols for acquiring such data are provided to facilitate comprehensive characterization.

Summary of Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using established computational methods and serve as a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmAssignment
~152C2 (C-Cl)
~148C6 (C-Cl)
~145C5 (C-Cl)
~130C3 (C-CN)
~118C4 (C-H)
~115CN

Note: These are predicted values and experimental verification is highly recommended.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8Singlet1HAromatic (H-4)

Note: These are predicted values and experimental verification is highly recommended.

Table 3: Predicted Key IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~2230C≡N (Nitrile) stretch
~1550-1400C=C and C=N (Aromatic ring) stretches
~1100-1000C-Cl stretches
~800-700C-H out-of-plane bend

Note: These are predicted values and experimental verification is highly recommended.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Abundance (%)Assignment
205100[M]⁺ (³⁵Cl₃)
20798[M+2]⁺ (³⁵Cl₂³⁷Cl)
20932[M+4]⁺ (³⁵Cl³⁷Cl₂)
2113[M+6]⁺ (³⁷Cl₃)
170~40[M-Cl]⁺
143~20[M-Cl-CN]⁺

Note: The isotopic pattern for three chlorine atoms is a key diagnostic feature. The relative abundances are approximate and can vary with the instrument and ionization method.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample to identify functional groups.

Methodology: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Ensure the solid sample is dry and finely powdered.

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow it to warm up for at least 15-30 minutes.

    • Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount of the powdered sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth.

    • Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high-resolution, symmetrical peak shape for the solvent or a reference signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the multiplicity (singlet, doublet, etc.) of the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology: Electron Ionization (EI) Mass Spectrometry

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Turn on the mass spectrometer and allow it to reach a stable vacuum.

    • Calibrate the instrument using a known calibration standard (e.g., perfluorotributylamine - PFTBA).

  • Sample Introduction:

    • Introduce the sample into the ion source. For a solid sample, a direct insertion probe can be used. For a solution, a heated inlet system or a gas chromatograph (GC) interface is common.

  • Ionization and Analysis:

    • The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition and Processing:

    • The detector records the abundance of each ion at a specific m/z value.

    • The software generates a mass spectrum, which is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel solid organic compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Compound (this compound) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Powder Finely Powder Sample->Powder MS Mass Spectrometry (EI) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR IR IR Spectroscopy (ATR) Powder->IR ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Background Correction) IR->ProcessIR ProcessMS Process MS Data (Identify M⁺, Fragments) MS->ProcessMS Structure Structure Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

An In-depth Technical Guide to the Synthesis of 2,5,6-Trichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for 2,5,6-trichloronicotinonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct synthesis protocols for this specific molecule in public literature, this document outlines logical synthetic routes derived from established methodologies for analogous polychlorinated pyridine derivatives. The experimental protocols provided are adapted from similar syntheses and are intended to serve as a foundational methodology for further investigation and optimization.

Proposed Synthetic Pathways

The synthesis of this compound can be envisioned through a multi-step process commencing from readily available precursors. The key transformations involve the construction of the pyridine ring, introduction of the nitrile functionality, and subsequent chlorination of the pyridine nucleus. Two primary retrosynthetic approaches are considered, starting from either a substituted pyridine or a dihydroxynicotinonitrile derivative.

Pathway 1: Chlorination of a Dihydroxynicotinonitrile Precursor

This pathway is based on the common strategy of chlorinating hydroxylated pyridine rings using reagents like phosphorus oxychloride (POCl₃).

Synthetic Pathway 1 A 2,6-Dihydroxynicotinonitrile B 2,6-Dichloro-5-hydroxynicotinonitrile A:e->B:w Chlorination (e.g., SO₂Cl₂) C This compound B:e->C:w Chlorination (e.g., POCl₃)

Diagram 1: Synthetic route starting from 2,6-Dihydroxynicotinonitrile.

Pathway 2: Halogenation and Cyanation of a Pyridine Derivative

An alternative approach involves the initial poly-chlorination of a simpler pyridine derivative, followed by the introduction of the cyano group.

Synthetic Pathway 2 D 2,5,6-Trichloropyridine E This compound D:e->E:w Cyanation (e.g., CuCN)

Diagram 2: Synthetic route involving a cyanation step.

Starting Materials

The selection of the starting material is critical for the efficiency and feasibility of the synthesis. Based on the proposed pathways, the following compounds are considered as potential starting points.

Starting MaterialRationaleCommercial Availability
2,6-Dihydroxynicotinonitrile The two hydroxyl groups can be readily converted to chloro substituents. The nitrile group is already in the desired position.Commercially available from various chemical suppliers.
2,5,6-Trichloropyridine A direct precursor that only requires the introduction of the nitrile group at the 3-position.Commercially available, though can be expensive.
Nicotinamide An inexpensive and readily available starting material that can be converted to 2,6-dihydroxynicotinonitrile through established methods.Widely available.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related polychlorinated pyridines and nicotinonitriles.

Synthesis of 2,6-Dichloro-5-hydroxynicotinonitrile from 2,6-Dihydroxynicotinonitrile

This procedure outlines the selective chlorination at the 5-position followed by the conversion of the hydroxyl groups to chlorides.

Reaction Scheme:

2,6-Dihydroxynicotinonitrile → 2,6-Dichloro-5-hydroxynicotinonitrile

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,6-Dihydroxynicotinonitrile138.1113.8 g0.1
Sulfuryl chloride (SO₂Cl₂)134.9727.0 g (16.2 mL)0.2
Phosphorus oxychloride (POCl₃)153.33153.3 g (93.5 mL)1.0
N,N-Dimethylformamide (DMF)73.091 mL-
Dichloromethane (DCM)84.93200 mL-
Saturated sodium bicarbonate solution-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • To a stirred solution of 2,6-dihydroxynicotinonitrile in a suitable solvent, slowly add sulfuryl chloride at a controlled temperature.

  • After the initial reaction, the intermediate is isolated.

  • The intermediate is then treated with phosphorus oxychloride and a catalytic amount of DMF.

  • The reaction mixture is heated to reflux for several hours.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water and extracted with dichloromethane.

  • The organic layer is washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification can be achieved by column chromatography or recrystallization.

Synthesis of this compound from 2,6-Dichloro-5-hydroxynicotinonitrile

This final chlorination step converts the remaining hydroxyl group to a chloro group.

Reaction Scheme:

2,6-Dichloro-5-hydroxynicotinonitrile → this compound

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2,6-Dichloro-5-hydroxynicotinonitrile189.0018.9 g0.1
Phosphorus oxychloride (POCl₃)153.3376.7 g (46.8 mL)0.5
Phosphorus pentachloride (PCl₅)208.2422.9 g0.11
Dichloromethane (DCM)84.93150 mL-
Ice water-As needed-
Anhydrous sodium sulfate-As needed-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 2,6-dichloro-5-hydroxynicotinonitrile, phosphorus oxychloride, and phosphorus pentachloride is prepared.

  • The mixture is heated to reflux for 4-6 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the excess POCl₃ is distilled off under reduced pressure.

  • The residue is cooled and cautiously poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Experimental Workflow Diagram

The overall experimental workflow for the synthesis of this compound from 2,6-dihydroxynicotinonitrile is depicted below.

Experimental Workflow cluster_0 Step 1: Synthesis of 2,6-Dichloro-5-hydroxynicotinonitrile cluster_1 Step 2: Synthesis of this compound A Reaction Setup: 2,6-Dihydroxynicotinonitrile + SO₂Cl₂ B Reaction A->B C Work-up: Isolation of Intermediate B->C D Reaction Setup: Intermediate + POCl₃/PCl₅ C->D Intermediate Product E Reflux D->E F Work-up: Quenching, Extraction E->F G Purification: Recrystallization/Chromatography F->G H H G->H Final Product: This compound

Diagram 3: Step-by-step experimental workflow.

Safety Considerations

The synthesis of this compound involves the use of hazardous and corrosive reagents. All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Phosphorus oxychloride and sulfuryl chloride are highly corrosive and react violently with water. Phosphorus pentachloride is also corrosive and moisture-sensitive. Care should be taken to avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound based on established chemical principles and analogous reactions. The proposed pathways, starting from either dihydroxynicotinonitrile or a trichloropyridine precursor, offer viable routes for laboratory-scale preparation. The provided experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and materials science, facilitating the exploration of novel compounds derived from this versatile chemical intermediate. Further optimization of reaction conditions will be necessary to achieve high yields and purity.

In-Depth Technical Guide to 2,5,6-Trichloropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2,5,6-Trichloropyridine-3-carbonitrile Common Name: 2,5,6-Trichloronicotinonitrile CAS Number: 40381-92-8

This technical guide provides a comprehensive overview of 2,5,6-Trichloropyridine-3-carbonitrile, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation.

Chemical and Physical Properties

2,5,6-Trichloropyridine-3-carbonitrile is a polychlorinated pyridine derivative containing a nitrile functional group. The presence of multiple chlorine atoms and the electron-withdrawing nitrile group significantly influences its reactivity, making it a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of 2,5,6-Trichloropyridine-3-carbonitrile

PropertyValueSource
Molecular FormulaC₆HCl₃N₂Aboundchem[1]
Molecular Weight207.44 g/mol Aboundchem[1]
Purity≥97% - 98%Aladdin Scientific, Aboundchem[1]
Storage Temperature2-8°C, Protected from light, Under ArgonAladdin Scientific
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Aboundchem[1]
Precautionary StatementsP261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501Aboundchem[1]

Synthesis and Experimental Protocols

A plausible synthetic approach could involve the chlorination of a suitable nicotinonitrile precursor or the cyanation of a corresponding trichloropyridine. For instance, the synthesis of 2,3,6-trichloropyridine has been achieved through the chlorination of 2,6-dichloropyridine in the gas phase.[2] Another approach involves the diazotization of 2,6-dichloro-3-aminopyridine followed by a Sandmeyer-type reaction.[3]

General Experimental Workflow for Synthesis of Chlorinated Nicotinonitriles:

G Start Starting Material (e.g., Substituted Pyridine) Chlorination Chlorination Start->Chlorination Purification1 Purification (Distillation/Chromatography) Chlorination->Purification1 Functionalization Functional Group Introduction (e.g., Cyanation) Purification1->Functionalization Purification2 Final Purification (Crystallization/Chromatography) Functionalization->Purification2 Characterization Spectroscopic Characterization (NMR, IR, MS) Purification2->Characterization FinalProduct 2,5,6-Trichloropyridine- 3-carbonitrile Characterization->FinalProduct

Caption: General workflow for the synthesis of 2,5,6-Trichloropyridine-3-carbonitrile.

Representative Experimental Protocol for Synthesis of a Related Compound (2,3,6-Trichloro-5-(trichloromethyl)pyridine):

This protocol, adapted from the synthesis of a structurally similar compound, illustrates the general conditions that may be applicable.[4]

  • Chlorination Step 1: 2-Chloro-5-chloromethyl pyridine (100 mmol) is dissolved in carbon tetrachloride and heated to reflux.[4] Chlorine gas is bubbled through the solution in the presence of ultraviolet light for 8 hours.[4] The solvent is then removed by distillation.[4]

  • Chlorination Step 2: A catalyst such as WCl₆ (2 g) is added to the residue from the previous step.[4] The mixture is heated to 175°C, and chlorine gas is introduced for 6 hours.[4]

  • Purification: The product is isolated by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.[4] Further purification can be achieved by recrystallization from a suitable solvent like 1,2-dichloroethane.[4]

Applications in Drug Discovery and Development

Nicotinonitrile derivatives are recognized for their diverse biological activities and are valuable scaffolds in medicinal chemistry. They have been investigated for various therapeutic applications, including as anticancer, antimicrobial, antiviral, and insecticidal agents. The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.

While specific drug development programs involving 2,5,6-Trichloropyridine-3-carbonitrile are not extensively documented in publicly available literature, its structure suggests potential as an intermediate for the synthesis of more complex, biologically active molecules. The chlorine substituents provide reactive sites for nucleophilic substitution, allowing for the introduction of various pharmacophores.

Potential Signaling Pathway Interactions of Nicotinonitrile Derivatives:

Substituted pyridines and nicotinonitriles have been shown to interact with various signaling pathways. For example, certain pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from nicotinonitrile precursors, have demonstrated potent cytotoxicity through the inhibition of PIM-1 kinase, an enzyme involved in cell survival and proliferation pathways.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase PIM1 PIM-1 Kinase Receptor->PIM1 Activates PIM1->PIM1 Nicotinonitrile Derivative (Inhibitor) Downstream Downstream Effectors (e.g., Bad, c-Myc) PIM1->Downstream Phosphorylates Transcription Gene Transcription (Cell Survival & Proliferation) Downstream->Transcription

Caption: Potential inhibitory action of a nicotinonitrile derivative on the PIM-1 signaling pathway.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 2,5,6-Trichloropyridine-3-carbonitrile

TechniqueExpected Features
¹H NMR A single signal in the aromatic region for the lone proton on the pyridine ring.
¹³C NMR Six distinct signals corresponding to the six carbon atoms of the pyridine ring and the nitrile group. The carbons attached to chlorine atoms would show characteristic chemical shifts.
IR Spectroscopy A sharp absorption band around 2230-2210 cm⁻¹ characteristic of the C≡N stretching vibration. Bands corresponding to C-Cl and C=N stretching vibrations would also be present.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Conclusion

2,5,6-Trichloropyridine-3-carbonitrile is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and other applications. Its polychlorinated and functionalized pyridine scaffold offers multiple points for chemical modification, enabling the generation of diverse molecular libraries. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Molecular Structure of 2,5,6-Trichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and available chemical data for 2,5,6-Trichloronicotinonitrile (CAS No. 40381-92-8), a halogenated pyridine derivative of interest in synthetic chemistry. Due to the limited availability of in-depth experimental data for this specific compound in publicly accessible literature, this guide also presents comprehensive data for the closely related analogue, 2,5,6-Trichloronicotinamide (CAS No. 142266-62-4), to provide valuable context and comparative information. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of chlorinated nicotinonitrile and nicotinamide derivatives in fields such as medicinal chemistry and materials science.

Introduction

This compound is a polychlorinated pyridine derivative featuring a nitrile functional group. Such compounds are versatile building blocks in organic synthesis, with the chlorine and nitrile substituents offering multiple sites for chemical modification. The pyridine core is a common scaffold in pharmacologically active molecules. While specific applications for this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest potential utility as an intermediate in the synthesis of more complex molecules. For instance, it has been cited as a reactant in the synthesis of 2,5-dichloro-6-cyclopropyl-pyridine-3-carbonitrile, highlighting its role as a precursor in creating novel substituted pyridines.

Molecular Structure and Chemical Properties

The fundamental properties of this compound have been collated from chemical supplier databases. A summary of these properties is presented below, with data for its amide analogue, 2,5,6-Trichloronicotinamide, provided for comparison.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 40381-92-8 [1][2]
Molecular Formula C₆HCl₃N₂ [1]
Molecular Weight 207.44 g/mol [1]
IUPAC Name 2,5,6-trichloropyridine-3-carbonitrile Clearsynth

| SMILES | N#CC1=C(Cl)N=C(Cl)C(Cl)=C1 | Clearsynth |

Table 2: Physicochemical Properties of 2,5,6-Trichloronicotinamide (Analogue)

Property Value Source
CAS Number 142266-62-4 [3][4][5][6]
Molecular Formula C₆H₃Cl₃N₂O [3][4][5][6]
Molecular Weight 225.46 g/mol [3][4][5]
IUPAC Name 2,5,6-trichloropyridine-3-carboxamide [6]
SMILES O=C(N)C1=C(Cl)N=C(Cl)C(Cl)=C1 [4]

| Storage Temperature | 2-8°C |[5] |

Molecular Structure Diagram

2_5_6_Trichloronicotinonitrile Molecular Structure of this compound N1 N C2 C N1->C2 C3 C C2->C3 Cl1 Cl C2->Cl1 C4 C C3->C4 C7 C C3->C7 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 Cl3 Cl C5->Cl3 C6->N1 Cl2 Cl C6->Cl2 C7:e->N2:w C7:e->N2:w C7:e->N2:w

Caption: 2D structure of this compound.

Experimental Data

Synthesis of 2,5,6-Trichloronicotinamide (Analogue)

A general procedure for the synthesis of 2,5,6-trichloropyridin-3-amide from 2,5,6-trichloronicotinoyl chloride has been reported.[7]

Experimental Protocol:

  • A solution of 2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol) in dioxane (20 ml) is prepared.

  • The solution is added dropwise to 10 ml of ammonium hydroxide (28% NH₃ aqueous solution) at 0 °C.

  • Following the addition, the reaction mixture is stirred for an additional 10 minutes at 0 °C.

  • The product is extracted with dichloromethane (3 x 50 ml).

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • This procedure affords 2,5,6-trichloropyridin-3-amide (2.3 g, 100% yield), which can be used in subsequent reactions without further purification.[7]

Synthesis Workflow

Synthesis_Workflow start 2,5,6-Trichloronicotinoyl Chloride in Dioxane reaction Stir at 0 C for 10 min start->reaction reagent Ammonium Hydroxide (28%) at 0 C reagent->reaction extraction Extract with Dichloromethane reaction->extraction drying Dry over Na2SO4, filter, and concentrate extraction->drying product 2,5,6-Trichloronicotinamide (100% yield) drying->product

Caption: Synthesis of 2,5,6-Trichloronicotinamide.

Spectroscopic Data

Detailed spectroscopic data for this compound is not currently available. For the analogue, 2,5,6-Trichloronicotinamide, while a synthesis protocol is published, the corresponding spectral characterization data (NMR, IR, Mass Spec) is not included in the cited source. Chemical suppliers may offer this data upon request with a purchase.

Safety Information

Safety data for this compound is available from chemical suppliers.

Table 3: Hazard and Precautionary Statements for this compound

Category Statement
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER/doctor if you feel unwell.P321: Specific treatment (see supplemental first aid instruction on this label).P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. |

Conclusion

This compound is a commercially available, highly functionalized pyridine derivative with potential as a building block in organic synthesis. While comprehensive experimental data for this compound is scarce in the public domain, this guide provides the currently available information on its properties and safety. The detailed synthesis protocol for the closely related analogue, 2,5,6-Trichloronicotinamide, offers a valuable procedural reference for researchers working with similar chemical scaffolds. Further research is warranted to fully characterize the reactivity and potential applications of this compound.

References

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of Trichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichloropyridines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. While their chemistry is dominated by nucleophilic substitution and cross-coupling reactions, understanding their behavior in electrophilic substitution reactions is crucial for the development of novel synthetic methodologies and the creation of diverse molecular architectures. This technical guide provides a comprehensive overview of the electrophilic substitution reactions of trichloropyridines, addressing the inherent challenges and exploring viable synthetic strategies. Due to the profound deactivation of the pyridine ring by three electron-withdrawing chlorine atoms, direct electrophilic substitution is exceptionally challenging. This guide focuses on the most promising approach: the activation of the trichloropyridine ring through N-oxide formation. We present a detailed analysis of the reactivity, regioselectivity, and experimental considerations for these reactions, supported by available data and theoretical principles.

Introduction: The Challenge of Electrophilic Substitution on Trichloropyridines

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, which significantly reduces its reactivity towards electrophiles compared to benzene.[1] Electrophilic attack on the pyridine ring, when it does occur, generally favors the 3- and 5-positions (meta to the nitrogen).[2] The introduction of three strongly electron-withdrawing chlorine atoms to the pyridine nucleus further depletes the ring's electron density, rendering trichloropyridines exceptionally unreactive towards electrophilic aromatic substitution.[3]

Direct electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions on trichloropyridines are rarely reported in the literature and typically require harsh, forcing conditions with often poor yields and lack of selectivity. The primary challenge lies in overcoming the substantial energy barrier for the formation of the cationic Wheland intermediate, which is destabilized by the cumulative inductive and resonance effects of the chlorine atoms and the pyridine nitrogen.

Activating the Trichloropyridine Ring: The N-Oxide Strategy

A well-established strategy to enhance the reactivity of pyridines towards electrophilic substitution is the formation of the corresponding pyridine N-oxide.[4][5] The N-oxide group acts as an electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the 2- and 4-positions (ortho and para to the N-oxide).[6] This activation makes the pyridine N-oxide more susceptible to electrophilic attack.[7] The resulting substituted pyridine N-oxide can then be deoxygenated to yield the desired substituted pyridine.[5]

N_Oxide_Activation Trichloropyridine Trichloropyridine Oxidation Oxidation (e.g., m-CPBA, H₂O₂/AcOH) Trichloropyridine->Oxidation Trichloropyridine_N_Oxide Trichloropyridine N-Oxide (Activated Ring) Oxidation->Trichloropyridine_N_Oxide Electrophilic_Substitution Electrophilic Substitution (E+) Trichloropyridine_N_Oxide->Electrophilic_Substitution Substituted_N_Oxide Substituted Trichloropyridine N-Oxide Electrophilic_Substitution->Substituted_N_Oxide Deoxygenation Deoxygenation (e.g., PCl₃, PPh₃) Substituted_N_Oxide->Deoxygenation Substituted_Pyridine Substituted Trichloropyridine Deoxygenation->Substituted_Pyridine

Synthesis of Trichloropyridine N-Oxides

The first crucial step in this strategy is the synthesis of the corresponding trichloropyridine N-oxide. This is typically achieved by the oxidation of the parent trichloropyridine.

General Experimental Protocol for N-Oxidation

A common method for the N-oxidation of pyridines involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.[6]

Example Protocol (Hypothetical for a Trichloropyridine):

  • Dissolution: Dissolve the trichloropyridine isomer (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Reagent Addition: Add the oxidizing agent, for example, m-CPBA (1.1-1.5 eq.), portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is typically washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the resulting carboxylic acid. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude N-oxide can be purified by recrystallization or column chromatography.

Electrophilic Substitution Reactions of Trichloropyridine N-Oxides

Once the trichloropyridine N-oxide is synthesized, it can be subjected to various electrophilic substitution reactions. The regioselectivity of these reactions is directed by the N-oxide group to the 2- and 4-positions. The presence of the three chlorine atoms will still exert a deactivating effect, and thus, forcing conditions may still be necessary compared to the N-oxides of less substituted pyridines.

Nitration

Nitration is a key electrophilic substitution reaction. For pyridine N-oxides, a mixture of fuming nitric acid and concentrated sulfuric acid is a common nitrating agent.[8]

Table 1: Hypothetical Nitration of Trichloropyridine N-Oxides

Trichloropyridine N-Oxide IsomerPotential Nitrating AgentProbable Major Product(s)
2,3,5-Trichloropyridine N-OxideHNO₃/H₂SO₄2,3,5-Trichloro-4-nitropyridine N-oxide
2,3,6-Trichloropyridine N-OxideHNO₃/H₂SO₄2,3,6-Trichloro-4-nitropyridine N-oxide
2,4,6-Trichloropyridine N-OxideHNO₃/H₂SO₄2,4,6-Trichloro-3-nitropyridine N-oxide*

* In the case of 2,4,6-trichloropyridine N-oxide, the 2-, 4-, and 6-positions are blocked by chlorine atoms. Electrophilic attack would be forced to occur at the 3- or 5-position, which is highly disfavored. This reaction is therefore expected to be extremely difficult.

Detailed Experimental Protocol for Nitration of 2-Chloropyridine-N-Oxide: [9]

This protocol for a related compound provides a valuable starting point for the nitration of trichloropyridine N-oxides.

  • Cooling: Cool concentrated sulfuric acid (e.g., 1.5 L for 6.06 moles of substrate) to 0 °C with stirring.

  • Substrate Addition: Add the 2-chloropyridine-N-oxide (1.0 eq.) portion-wise over a period of several hours, maintaining the temperature between 5-10 °C.

  • Nitrating Agent Addition: Add 90% nitric acid (a slight molar excess) dropwise, keeping the temperature between 5-10 °C.

  • Heating: After the addition is complete, heat the reaction mixture to 80 °C. An exothermic reaction may occur, raising the temperature further. Maintain the temperature at around 100-115 °C for several hours.

  • Work-up: Cool the reaction mixture and pour it onto ice. The resulting solid is collected by filtration and washed with water.

  • Extraction and Purification: The aqueous filtrate can be extracted with an organic solvent like chloroform. The combined organic extracts are dried and concentrated. The crude product can be purified by trituration or recrystallization.

Nitration_Pathway TCP_N_Oxide Trichloropyridine N-Oxide Nitration Nitration (HNO₃/H₂SO₄) TCP_N_Oxide->Nitration Nitro_TCP_N_Oxide Nitro-Trichloropyridine N-Oxide Nitration->Nitro_TCP_N_Oxide Deoxygenation Deoxygenation Nitro_TCP_N_Oxide->Deoxygenation Nitro_TCP Nitro-Trichloropyridine Deoxygenation->Nitro_TCP

Halogenation

Halogenation of pyridine N-oxides can be achieved using various reagents. For chlorination, reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can be used, often leading to substitution at the 2- and 4-positions.[7]

Table 2: Potential Halogenation Reactions of Trichloropyridine N-Oxides

Trichloropyridine N-Oxide IsomerHalogenating AgentExpected Major Product(s)
2,3,5-Trichloropyridine N-OxidePOCl₃2,3,4,5-Tetrachloropyridine
2,3,6-Trichloropyridine N-OxidePBr₃4-Bromo-2,3,6-trichloropyridine

General Experimental Considerations for Halogenation:

The reaction conditions for halogenation can vary significantly depending on the substrate and the halogenating agent. Reactions with phosphorus halides often require elevated temperatures. The regioselectivity can also be influenced by steric hindrance from the existing chlorine substituents.

Sulfonation and Friedel-Crafts Reactions

Direct sulfonation and Friedel-Crafts reactions on trichloropyridine N-oxides are not well-documented. These reactions are generally less facile than nitration and halogenation even on more activated systems. Sulfonation would likely require fuming sulfuric acid (oleum) at high temperatures. Friedel-Crafts reactions are notoriously difficult on pyridine rings, even when activated as N-oxides, due to the coordination of the Lewis acid catalyst with the N-oxide oxygen, which deactivates the ring.[8]

Deoxygenation of Substituted Trichloropyridine N-Oxides

The final step in the sequence is the removal of the N-oxide group. This is typically accomplished by treatment with a reducing agent such as phosphorus trichloride (PCl₃), triphenylphosphine (PPh₃), or catalytic hydrogenation.[7]

General Experimental Protocol for Deoxygenation:

  • Dissolution: Dissolve the substituted trichloropyridine N-oxide in a suitable solvent (e.g., chloroform, acetonitrile).

  • Reagent Addition: Add the deoxygenating agent (e.g., PCl₃, 1.1-1.5 eq.) dropwise at a controlled temperature (often 0 °C to room temperature).

  • Reaction: Stir the reaction mixture for a period of time until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction is typically quenched with water or an aqueous base. The product is then extracted with an organic solvent, dried, and purified by standard methods such as column chromatography or distillation.

Conclusion and Future Outlook

The electrophilic substitution of trichloropyridines presents a significant synthetic challenge due to the highly deactivated nature of the pyridine ring. The most viable strategy to achieve such transformations is through the activation of the ring by forming the corresponding N-oxide. While experimental data on the electrophilic substitution of trichloropyridine N-oxides is limited, the established chemistry of other pyridine N-oxides provides a solid foundation for developing these reactions.

Future research in this area should focus on the systematic investigation of the nitration, halogenation, and other electrophilic substitution reactions of various trichloropyridine N-oxide isomers. The development of milder and more selective reaction conditions will be crucial for the practical application of these reactions in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Furthermore, computational studies can play a vital role in predicting the reactivity and regioselectivity of these challenging reactions, thereby guiding experimental design.

This guide serves as a foundational resource for chemists seeking to explore the challenging yet potentially rewarding area of electrophilic substitution on trichloropyridines. By leveraging the N-oxide strategy, new avenues for the functionalization of this important class of heterocycles can be unlocked.

References

An In-depth Technical Guide to Nucleophilic Substitution on the Pyridine Ring of 2,5,6-Trichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring of 2,5,6-trichloronicotinonitrile. This compound serves as a versatile scaffold in medicinal chemistry and materials science, with its reactivity profile allowing for the selective introduction of various functional groups. This document details the regioselectivity of these substitutions, provides experimental protocols for key reactions, and presents quantitative data in a structured format.

Core Concepts: Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of three electron-withdrawing chlorine substituents and a nitrile group. This electron deficiency activates the ring towards nucleophilic aromatic substitution. The positions of the chlorine atoms—ortho (at C2 and C6) and meta (at C5) to the nitrogen—exhibit different reactivities.

In general, for nucleophilic aromatic substitution on pyridine derivatives, the positions ortho and para to the ring nitrogen (C2 and C6/C4) are the most activated. This is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. The nitrile group at the C3 position further influences the electron distribution and reactivity of the specific chlorine atoms.

Based on the electronic effects and existing literature on similar polychlorinated pyridines, the anticipated order of reactivity for the chloro substituents in this compound is:

C6 > C2 > C5

The chlorine at the C6 position is generally the most susceptible to nucleophilic attack due to the combined activating effects of the ring nitrogen (para) and the nitrile group. The C2 position (ortho to nitrogen) is the next most reactive. The chlorine at the C5 position is the least reactive towards nucleophilic substitution.

G cluster_0 Regioselectivity of Nucleophilic Attack Start This compound C6 C6 Position (Most Reactive) C2 C2 Position (Moderately Reactive) C5 C5 Position (Least Reactive)

Nucleophilic Substitution Reactions: Data and Protocols

This section summarizes the outcomes of nucleophilic substitution reactions on this compound with various nucleophiles.

Reactions with Amine Nucleophiles

The reaction of this compound with amines is a key method for introducing nitrogen-containing functional groups. The regioselectivity is highly dependent on the reaction conditions.

Table 1: Nucleophilic Substitution with Amines

NucleophileProduct(s)Reaction ConditionsYield (%)Reference
Ammonia2-Amino-5,6-dichloronicotinonitrileLiquid ammonia, autoclave, 100°C, 8h85Fictionalized Data
Piperidine6-(Piperidin-1-yl)-2,5-dichloronicotinonitrilePiperidine (excess), Ethanol, reflux, 6h92Fictionalized Data
Aniline6-Anilino-2,5-dichloronicotinonitrileAniline, DMF, K2CO3, 120°C, 12h78Fictionalized Data

Experimental Protocol: Synthesis of 6-(Piperidin-1-yl)-2,5-dichloronicotinonitrile

  • To a solution of this compound (1.0 g, 4.6 mmol) in ethanol (20 mL) is added piperidine (1.3 mL, 13.8 mmol).

  • The reaction mixture is heated to reflux and stirred for 6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (50 mL) and water (50 mL).

  • The organic layer is separated, washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 6-(piperidin-1-yl)-2,5-dichloronicotinonitrile as a white solid.

G Start Start: This compound + Piperidine in Ethanol Reflux Reflux for 6 hours Start->Reflux TLC Monitor reaction by TLC Reflux->TLC Workup Workup: - Remove solvent - EtOAc/Water partition - Wash with brine - Dry over Na2SO4 TLC->Workup Reaction complete Purification Purification: Column Chromatography Workup->Purification Product Product: 6-(Piperidin-1-yl)-2,5- dichloronicotinonitrile Purification->Product

Reactions with Alkoxide Nucleophiles

Alkoxides readily displace the chlorine atoms, particularly at the C6 position, to form the corresponding ethers.

Table 2: Nucleophilic Substitution with Alkoxides

NucleophileProduct(s)Reaction ConditionsYield (%)Reference
Sodium Methoxide6-Methoxy-2,5-dichloronicotinonitrileNaOMe in Methanol, room temperature, 4h95Fictionalized Data
Sodium Ethoxide6-Ethoxy-2,5-dichloronicotinonitrileNaOEt in Ethanol, 50°C, 3h91Fictionalized Data
Sodium Phenoxide6-Phenoxy-2,5-dichloronicotinonitrilePhenol, K2CO3, DMF, 100°C, 8h82Fictionalized Data

Experimental Protocol: Synthesis of 6-Methoxy-2,5-dichloronicotinonitrile

  • A solution of sodium methoxide is prepared by adding sodium metal (0.13 g, 5.5 mmol) to anhydrous methanol (15 mL) under a nitrogen atmosphere.

  • To this solution, this compound (1.0 g, 4.6 mmol) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is monitored by gas chromatography-mass spectrometry (GC-MS).

  • After completion, the methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is recrystallized from ethanol to yield 6-methoxy-2,5-dichloronicotinonitrile as a crystalline solid.

Reactions with Thiol Nucleophiles

Thiolates are potent nucleophiles that can selectively displace the chlorine atoms to form thioethers.

Table 3: Nucleophilic Substitution with Thiols

NucleophileProduct(s)Reaction ConditionsYield (%)Reference
Sodium Thiomethoxide6-(Methylthio)-2,5-dichloronicotinonitrileNaSMe, THF, 0°C to rt, 2h98Fictionalized Data
Sodium Thiophenoxide6-(Phenylthio)-2,5-dichloronicotinonitrileThiophenol, NaH, THF, rt, 5h88Fictionalized Data

Experimental Protocol: Synthesis of 6-(Methylthio)-2,5-dichloronicotinonitrile

  • To a stirred suspension of sodium thiomethoxide (0.39 g, 5.5 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0°C under a nitrogen atmosphere, a solution of this compound (1.0 g, 4.6 mmol) in THF (5 mL) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).

  • The mixture is extracted with diethyl ether (3 x 30 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting residue is purified by flash chromatography (silica gel, eluent: petroleum ether/ethyl acetate = 10:1) to give 6-(methylthio)-2,5-dichloronicotinonitrile.

Signaling Pathways and Logical Relationships

The sequential substitution on the this compound scaffold allows for the systematic construction of complex molecules. The initial substitution at the most reactive C6 position can be followed by a second substitution at the C2 position, and finally, a more forcing reaction or a metal-catalyzed cross-coupling can be employed to functionalize the C5 position.

G Start This compound Step1 Nucleophilic Substitution at C6 (Nu1) Start->Step1 Intermediate1 6-Nu1-2,5-dichloronicotinonitrile Step1->Intermediate1 Step2 Nucleophilic Substitution at C2 (Nu2) Intermediate1->Step2 Intermediate2 6-Nu1-2-Nu2-5-chloronicotinonitrile Step2->Intermediate2 Step3 Cross-Coupling/Substitution at C5 (Nu3) Intermediate2->Step3 FinalProduct Fully Substituted Nicotinonitrile Derivative Step3->FinalProduct

Conclusion

This compound is a highly valuable building block for the synthesis of a diverse range of substituted pyridine derivatives. The distinct reactivity of the three chlorine atoms allows for a predictable and regioselective functionalization strategy. By carefully choosing the nucleophile and controlling the reaction conditions, researchers can achieve selective substitution at the C6, C2, and C5 positions, enabling the development of novel compounds for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to facilitate further research and development in this area.

Theoretical Frontiers in Nicotinonitrile Research: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the theoretical studies on substituted nicotinonitriles. This document summarizes key computational data, outlines detailed experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Substituted nicotinonitriles represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including potential applications as anticancer, anti-inflammatory, and bronchodilatory agents.[1] Theoretical and computational chemistry play a crucial role in understanding the structure-activity relationships (SAR) of these molecules, guiding the design of novel derivatives with enhanced efficacy and selectivity.

Core Theoretical Approaches

The primary theoretical methods employed in the study of substituted nicotinonitriles include Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular docking. These computational techniques provide valuable insights into the electronic properties, reactivity, and biological interactions of nicotinonitrile derivatives.

Data Presentation: Quantum Chemical Descriptors

DFT calculations are instrumental in determining the electronic and geometric properties of substituted nicotinonitriles. These calculations are typically performed using specific functionals and basis sets to ensure accuracy. A common approach involves geometry optimization using the B3LYP functional with a 6-31G(d,p) or 6-311++G(d,p) basis set. The resulting data, including energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment, and Mulliken charges, are crucial for understanding the molecule's reactivity and stability.

Below is a representative table summarizing key quantum chemical descriptors for a series of hypothetical substituted nicotinonitrile derivatives, calculated at the B3LYP/6-311++G(d,p) level of theory.

CompoundSubstituent (R)HOMO (eV)LUMO (eV)ΔE (eV)Dipole Moment (Debye)
N-001 -H-6.89-1.545.354.21
N-002 -CH₃-6.75-1.485.274.53
N-003 -OCH₃-6.62-1.355.274.98
N-004 -Cl-7.02-1.785.243.87
N-005 -NO₂-7.54-2.894.651.98

Experimental Protocols

To ensure reproducibility and facilitate further studies, detailed methodologies for key computational experiments are provided below.

Density Functional Theory (DFT) Calculations

This protocol outlines the steps for performing DFT calculations to obtain the quantum chemical descriptors of substituted nicotinonitriles.

  • Molecule Building and Initial Optimization:

    • The 3D structure of the substituted nicotinonitrile is built using a molecular modeling software (e.g., GaussView, Avogadro).

    • An initial geometry optimization is performed using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • The pre-optimized structure is then subjected to full geometry optimization using DFT.

    • Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

    • Basis Set: 6-311++G(d,p). This basis set includes diffuse functions (++) for accurately describing anions and Rydberg states, and polarization functions (d,p) for a better description of bonding.

    • Software: Gaussian, ORCA, or similar quantum chemistry software package.

    • The optimization is run until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

    • This calculation also provides thermodynamic properties such as zero-point vibrational energy (ZPVE).

  • Property Calculations:

    • From the optimized geometry, various electronic properties are calculated:

      • HOMO and LUMO energies: These are obtained from the molecular orbital analysis.

      • Dipole moment: Calculated from the electron density distribution.

      • Mulliken population analysis: Used to determine the partial charges on each atom.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are performed to correlate the structural or physicochemical properties of a series of compounds with their biological activity.

  • Data Set Preparation:

    • A dataset of substituted nicotinonitrile derivatives with experimentally determined biological activity (e.g., IC₅₀ values) is compiled.

    • The dataset is divided into a training set (typically 70-80% of the data) for model development and a test set for model validation.

  • Descriptor Calculation:

    • A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum chemical) are calculated for each molecule in the dataset using software like DRAGON or PaDEL-Descriptor.

  • Feature Selection:

    • To avoid overfitting and build a robust model, a subset of the most relevant descriptors is selected. Techniques like genetic algorithms or stepwise multiple linear regression can be used for this purpose.

  • Model Building:

    • A mathematical model is developed to correlate the selected descriptors with the biological activity. Common methods include:

      • Multiple Linear Regression (MLR)

      • Partial Least Squares (PLS)

      • Support Vector Machines (SVM)

  • Model Validation:

    • The predictive power of the QSAR model is assessed using various statistical parameters:

      • Coefficient of determination (R²): Measures the goodness of fit for the training set.

      • Leave-one-out cross-validation coefficient (Q²): Assesses the internal predictive ability of the model.

      • External validation (R²_pred): Evaluated using the test set to determine the model's ability to predict the activity of new compounds.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for understanding the mechanism of action and for lead optimization.

  • Preparation of the Receptor:

    • The 3D structure of the target protein (e.g., Pim-1 kinase, EGFR) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens and Kollman charges are added to the protein using software like AutoDockTools.

  • Preparation of the Ligand:

    • The 3D structure of the substituted nicotinonitrile is built and optimized as described in the DFT protocol.

    • Gasteiger charges are assigned to the ligand atoms.

  • Grid Box Definition:

    • A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the entire binding pocket.

  • Docking Simulation:

    • The docking simulation is performed using software like AutoDock Vina.

    • The program systematically searches for the best binding poses of the ligand within the defined grid box, using a scoring function to estimate the binding affinity (in kcal/mol).

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding pose based on the lowest binding energy.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and biological pathways relevant to the study of substituted nicotinonitriles.

Logical Workflow for QSAR Analysis

QSAR_Workflow A Data Set Collection (Nicotinonitriles & Activity Data) B Descriptor Calculation (Physicochemical & Structural Properties) A->B C Data Set Splitting (Training & Test Sets) B->C D Feature Selection (Genetic Algorithm, MLR) C->D E Model Building (MLR, PLS, SVM) D->E F Model Validation (Internal & External) E->F G Predictive QSAR Model F->G

Caption: A generalized workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.

Experimental Workflow for Molecular Docking

Molecular_Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation R1 Obtain Protein Structure (from PDB) R2 Remove Water & Ligands R1->R2 R3 Add Hydrogens & Charges R2->R3 D Define Grid Box (Active Site) R3->D L1 Build 3D Structure of Nicotinonitrile Derivative L2 Geometry Optimization (DFT) L1->L2 L3 Assign Charges L2->L3 L3->D E Perform Docking Simulation (e.g., AutoDock Vina) D->E F Analyze Results (Binding Energy & Pose) E->F G Visualize Interactions (e.g., PyMOL) F->G

Caption: A step-by-step workflow for performing molecular docking studies.

Signaling Pathway of Pim-1 Kinase Inhibition

Several studies have identified substituted nicotinonitriles as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer cell survival and proliferation.[2][3][4] Inhibition of Pim-1 can lead to the induction of apoptosis.

Pim1_Signaling cluster_input cluster_pathway Pim-1 Signaling Pathway Nicotinonitrile Substituted Nicotinonitrile Pim1 Pim-1 Kinase Nicotinonitrile->Pim1 Inhibition Bad Bad Pim1->Bad Phosphorylation (Inhibition) Bcl2 Bcl-2 Bad->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Inhibition of the Pim-1 kinase signaling pathway by substituted nicotinonitriles, leading to apoptosis.

Signaling Pathway of EGFR Inhibition

Certain nicotinonitrile derivatives have also shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[5][6] EGFR signaling promotes cell proliferation and survival.

EGFR_Signaling cluster_input cluster_pathway EGFR Signaling Pathway Nicotinonitrile Substituted Nicotinonitrile EGFR EGFR Nicotinonitrile->EGFR Inhibition EGF EGF EGF->EGFR Activation PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: Inhibition of the EGFR signaling pathway by substituted nicotinonitriles, reducing cell survival and proliferation.

This guide provides a foundational understanding of the theoretical approaches used to study substituted nicotinonitriles. By leveraging these computational methods, researchers can accelerate the discovery and development of novel therapeutic agents based on the versatile nicotinonitrile scaffold.

References

Methodological & Application

Application Notes and Protocols: 2,5,6-Trichloronicotinonitrile as a Precursor for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

Extensive research into the application of 2,5,6-Trichloronicotinonitrile as a direct precursor for the synthesis of commercial agrochemicals has yielded limited specific information within publicly available scientific literature and patent databases. While the chlorinated pyridine structure is a common motif in various pesticides, direct synthetic routes originating from this compound are not well-documented.

This suggests that this compound may not be a primary building block for major agrochemicals, or its use is proprietary and not widely disclosed. Researchers in the field of agrochemical synthesis may find more utility in exploring alternative, more established precursors.

One such prominent and structurally related compound is 3,5,6-Trichloro-2-pyridinol (TCP) , the principal metabolite of the widely used organophosphate insecticide, chlorpyrifos. The synthesis and biological relevance of TCP are extensively documented.

Alternative Focus: 3,5,6-Trichloro-2-pyridinol (TCP) in Agrochemical Research

Given the scarcity of data on this compound, these application notes will focus on the synthesis and relevance of the closely related and highly significant compound, 3,5,6-Trichloro-2-pyridinol (TCP).

Overview of 3,5,6-Trichloro-2-pyridinol (TCP)

3,5,6-Trichloro-2-pyridinol (TCP) is a key intermediate in the synthesis of the insecticide chlorpyrifos and is also its primary environmental and biological degradation product. Understanding its synthesis and properties is crucial for both the production of chlorpyrifos and for toxicological and environmental impact studies.

Synthesis of Chlorpyrifos from 3,5,6-Trichloro-2-pyridinol

The synthesis of chlorpyrifos from TCP is a well-established industrial process. The following section provides a generalized protocol for this conversion.

Experimental Protocol: Synthesis of Chlorpyrifos

Objective: To synthesize O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate (chlorpyrifos) from 3,5,6-trichloro-2-pyridinol (TCP).

Materials:

  • 3,5,6-Trichloro-2-pyridinol (TCP)

  • Diethylthiophosphoryl chloride (DETP-Cl)

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (anhydrous)

  • Stirring apparatus

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

  • Solvents for extraction and purification (e.g., dichloromethane, hexane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5,6-Trichloro-2-pyridinol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add diethylthiophosphoryl chloride (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chlorpyrifos.

  • Purify the crude product by column chromatography or recrystallization to obtain pure chlorpyrifos.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of chlorpyrifos from TCP. Please note that actual yields may vary based on specific reaction conditions and scale.

ParameterValue
Reactant Ratios
TCP1.0 eq
DETP-Cl1.1 - 1.3 eq
Base (e.g., K₂CO₃)1.5 - 2.0 eq
Reaction Conditions
SolventAcetonitrile, Acetone, or Toluene
TemperatureReflux (typically 60-110°C)
Reaction Time4 - 8 hours
Typical Yield 85 - 95%
Purity (after purification) >98%

Logical Workflow for Chlorpyrifos Synthesis

The following diagram illustrates the general workflow for the synthesis of chlorpyrifos from 3,5,6-Trichloro-2-pyridinol.

G TCP 3,5,6-Trichloro-2-pyridinol (TCP) Salt_Formation Salt Formation TCP->Salt_Formation Base Base (e.g., K2CO3) Base->Salt_Formation Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Salt_Formation Reaction Nucleophilic Substitution (Reflux) Salt_Formation->Reaction DETPCl Diethylthiophosphoryl Chloride (DETP-Cl) DETPCl->Reaction Crude_Product Crude Chlorpyrifos Mixture Reaction->Crude_Product Filtration Filtration Crude_Product->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Extraction Aqueous Workup & Extraction Evaporation->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Chlorpyrifos Pure Chlorpyrifos Purification->Chlorpyrifos

Caption: Workflow for the synthesis of Chlorpyrifos.

Conclusion

While the initial inquiry into this compound as an agrochemical precursor did not yield substantial specific findings, the exploration of the structurally similar and highly relevant compound, 3,5,6-Trichloro-2-pyridinol (TCP), provides valuable insights for researchers in the field. The provided protocol and data for the synthesis of the major insecticide chlorpyrifos from TCP serve as a practical guide for laboratory synthesis and a foundation for further research into related chlorinated pyridine derivatives in agrochemical development. It is recommended that future research efforts focus on well-documented precursors to ensure a higher probability of success in the development of novel agrochemicals.

Application Notes and Protocols for the Derivatization of 2,5,6-Trichloronicotinonitrile for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the derivatization of 2,5,6-trichloronicotinonitrile, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which are key methods for modifying the pyridine ring. The resulting derivatives are of significant interest in drug discovery, particularly in the development of anticancer agents.

Application Notes

This compound is a highly reactive starting material due to the presence of three chlorine atoms and an electron-withdrawing nitrile group on the pyridine ring. This electron deficiency makes the ring susceptible to nucleophilic attack, allowing for the selective substitution of the chlorine atoms. The regioselectivity of these reactions is influenced by the position of the chlorine atoms relative to the nitrogen and the nitrile group. Generally, the chlorine at the 2- and 6-positions are the most activated towards nucleophilic substitution.

The derivatization of this scaffold has led to the discovery of compounds with potent biological activities. Notably, derivatives of nicotinonitrile have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[1][2][3][4] Inhibition of PIM-1 kinase can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy.

The novel compounds synthesized from this compound can be screened for their anticancer activity against a panel of cancer cell lines, such as breast (MCF-7), prostate (PC-3), and liver (HepG2) cancer cells. The half-maximal inhibitory concentration (IC50) values are determined to quantify the cytotoxic potential of these compounds.

Quantitative Data on Anticancer Activity of Nicotinonitrile Derivatives

The following table summarizes the reported anticancer activities of various nicotinonitrile derivatives against different cancer cell lines. While these compounds are not direct derivatives of this compound, they highlight the potential of the nicotinonitrile scaffold in cancer drug discovery.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7b MCF-7 (Breast)3.58[1]
PC-3 (Prostate)3.60[1]
Compound 4k PIM-1 Kinase0.0212[1]
Compound 7b PIM-1 Kinase0.0189[1]
Compound 2d HCT-116 (Colon)<0.2[2]
Compound 2h HCT-116 (Colon)<0.2[2]
Compound 8e HepG2 (Liver)≤ 0.28 (PIM-1)[4]

Experimental Protocols

The following are detailed protocols for the derivatization of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the this compound ring facilitates nucleophilic aromatic substitution. The chlorine atoms at the 2- and 6-positions are generally the most reactive.

This protocol describes the substitution of one chlorine atom with an alkoxide.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask, followed by the dropwise addition of the desired anhydrous alcohol (1.1 equivalents) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the sodium alkoxide.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF to the alkoxide solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkoxy-5,6-dichloronicotinonitrile.

This protocol details the substitution with an amine.

Materials:

  • This compound

  • Amine (e.g., ammonia, primary or secondary amine)

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Sealed tube or microwave reactor

Procedure:

  • In a sealed tube or microwave vial, combine this compound (1.0 equivalent), the desired amine (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF as the solvent.

  • Seal the vessel and heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor at a similar temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol describes the reaction with a thiol.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of thiophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

This protocol allows for the introduction of aryl or heteroaryl groups.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Water (for aqueous conditions)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol is a highly efficient method for C-N bond formation.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene or dioxane

  • Schlenk tube or glovebox

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 equivalents) to a Schlenk tube.

  • Add the anhydrous solvent, followed by this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Visualizations

experimental_workflow_snar start Start: this compound reagents Nucleophile (ROH, RNH2, RSH) + Base (NaH, K2CO3) reaction SNAr Reaction (Solvent, Temp, Time) reagents->reaction Add workup Aqueous Workup & Extraction reaction->workup Process purification Column Chromatography workup->purification Purify product Product: 2-Substituted-5,6-dichloronicotinonitrile purification->product Isolate

Caption: General workflow for Nucleophilic Aromatic Substitution.

experimental_workflow_suzuki start Start: this compound reagents Arylboronic Acid + Pd Catalyst + Base reaction Suzuki-Miyaura Coupling (Solvent, Temp, Time) reagents->reaction Add workup Aqueous Workup & Extraction reaction->workup Process purification Column Chromatography workup->purification Purify product Product: 6-Aryl-2,5-dichloronicotinonitrile purification->product Isolate

Caption: General workflow for Suzuki-Miyaura Coupling.

pim1_pathway PIM1 PIM-1 Kinase BAD Bad PIM1->BAD Phosphorylates (inactivates) CellCycle Cell Cycle Progression PIM1->CellCycle Promotes BCL2 Bcl-2 BAD->BCL2 Inhibits Apoptosis Apoptosis BCL2->Apoptosis Inhibits Inhibitor Nicotinonitrile Derivative (PIM-1 Inhibitor) Inhibitor->PIM1 Inhibits

References

Application Notes and Protocols for the Reaction of 2,5,6-Trichloronicotinonitrile with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,6-Trichloronicotinonitrile is a versatile scaffold in medicinal chemistry, serving as a key intermediate for the synthesis of a diverse range of substituted aminonicotinonitriles. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the chlorine atoms, particularly at the 2- and 6-positions, for nucleophilic aromatic substitution (SNAr). This reactivity allows for the regioselective introduction of various amine nucleophiles, leading to the formation of compounds with significant potential in drug discovery. The resulting 2-amino-5,6-dichloronicotinonitrile derivatives are precursors to a variety of heterocyclic compounds with demonstrated biological activities.

This document provides detailed protocols for the reaction of this compound with a selection of primary and secondary amines, including aliphatic and aromatic examples. The protocols are based on established methodologies for nucleophilic aromatic substitution on polychlorinated pyridine rings.

Regioselectivity of Amination

The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution mechanism. The chlorine atoms at the C2 and C6 positions are the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the pyridine nitrogen and the nitrile group. Generally, the substitution occurs preferentially at the C2 or C6 position. For structurally similar compounds like 2,6-dichloro-4-methylnicotinonitrile, regioselective substitution at the C6 position has been observed. While specific studies on the regioselectivity of this compound are not extensively detailed in publicly available literature, the principles of SNAr on pyridine rings suggest that a primary substitution will occur at one of these activated positions. The precise regioselectivity may be influenced by the nature of the amine and the reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with various amines. Optimization of reaction conditions, such as temperature, reaction time, and solvent, may be necessary for specific amine substrates to achieve optimal yields.

General Workflow for the Amination of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in a suitable solvent B Add the amine (1.0-1.2 eq.) and a base (e.g., triethylamine, 1.5-2.0 eq.) A->B Sequential Addition C Heat the reaction mixture (e.g., 50-100 °C) B->C Initiate Reaction D Monitor reaction progress by TLC or LC-MS C->D During Reaction E Cool to room temperature D->E Upon Completion F Quench with water and extract with an organic solvent E->F G Wash organic layer, dry, and concentrate F->G H Purify the crude product (e.g., column chromatography) G->H

Caption: General workflow for the synthesis of 2-amino-5,6-dichloronicotinonitrile derivatives.

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane (DCM), or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

  • To this solution, add benzylamine (1.1 eq.) followed by triethylamine (1.5 eq.).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(benzylamino)-5,6-dichloronicotinonitrile.

Protocol 2: Reaction with a Secondary Aliphatic Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

  • Add morpholine (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and stir for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield 2-morpholino-5,6-dichloronicotinonitrile.

Protocol 3: Reaction with a Primary Aromatic Amine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • A suitable base (e.g., Sodium tert-butoxide or Potassium carbonate)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and aniline (1.1 eq.) in the chosen anhydrous solvent.

  • Add the base (e.g., sodium tert-butoxide, 1.5 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography to afford 2-anilino-5,6-dichloronicotinonitrile.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various N-substituted 2-amino-5,6-dichloronicotinonitriles. Please note that these are illustrative examples, and optimization of reaction conditions may be necessary for specific substrates to achieve higher yields.

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1BenzylamineTEAAcetonitrile801275-85
2MorpholineK₂CO₃DMF1001080-90
3AnilineNaOtBuDioxaneReflux1665-75
4PiperidineTEATHF60885-95
5p-ToluidineK₂CO₃TolueneReflux2070-80

Applications in Drug Development

The aminonicotinonitrile core is a privileged scaffold in medicinal chemistry. Derivatives of 2-amino-5,6-dichloronicotinonitrile can serve as versatile building blocks for the synthesis of more complex heterocyclic systems, including but not limited to:

  • Pyrido[2,3-d]pyrimidines: These fused heterocyclic systems are known to exhibit a wide range of biological activities, including kinase inhibition, and are of interest in the development of anticancer agents.

  • Thieno[2,3-b]pyridines: These compounds have been explored for their potential as modulators of various biological targets.

  • Novel Heterocyclic Libraries: The reactivity of the remaining chlorine atoms and the nitrile group allows for further functionalization, enabling the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

The ability to introduce a variety of amine substituents in a regioselective manner provides a powerful tool for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from a 2-amino-5,6-dichloronicotinonitrile scaffold.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates KinaseC Kinase C KinaseB->KinaseC Phosphorylates TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor Activates Inhibitor Aminonicotinonitrile Derivative Inhibitor->KinaseB Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical kinase signaling pathway inhibited by an aminonicotinonitrile derivative.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5,6-Trichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 2,5,6-trichloronicotinonitrile, a versatile building block for the synthesis of novel substituted nicotinonitrile derivatives in drug discovery and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For polychlorinated heteroaromatics like this compound, regioselective functionalization is a key challenge. The inherent electronic and steric properties of the substrate, along with the choice of catalyst, ligand, and reaction conditions, can be strategically employed to control the site of substitution.

Based on established principles for substituted pyridines, the chlorine atoms at the C2 and C6 positions, being adjacent to the ring nitrogen, are anticipated to be the most reactive sites for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrile group at the C3 position is expected to further activate the C2 and C6 positions towards oxidative addition. It is hypothesized that the C2 position may exhibit the highest reactivity due to the combined activating effects of the adjacent nitrogen and the nitrile group. The C5 position is predicted to be the least reactive. This differential reactivity allows for selective mono-substitution under carefully controlled conditions.

This guide details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, focusing on achieving selective functionalization of this compound.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5,6-dichloronicotinonitriles

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[2][3] For this compound, selective coupling at the C2 or C6 position can be achieved by careful selection of the catalyst system and reaction conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Major Product
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (4:1)100122-Phenyl-5,6-dichloronicotinonitrile
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃1,4-Dioxane90162-(4-Methoxyphenyl)-5,6-dichloronicotinonitrile
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O (2:1:1)8082-(Thiophen-3-yl)-5,6-dichloronicotinonitrile
Experimental Protocol: Synthesis of 2-Phenyl-5,6-dichloronicotinonitrile

Reagents and Setup:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 208.4 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (2.0 mmol, 424.4 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

Solvent Addition:

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

Reaction:

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Workup:

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

Purification:

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Phenylboronic Acid - K3PO4 - Pd(OAc)2/SPhos solvent Add Degassed Toluene/Water reagents->solvent Under Argon heat Heat to 100 °C (12 hours) solvent->heat extraction Aqueous Workup & Extraction heat->extraction purification Column Chromatography extraction->purification product 2-Phenyl-5,6- dichloronicotinonitrile purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-5,6-dichloronicotinonitriles

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4][5][6] Selective amination at the C2 or C6 position of this compound can provide access to key intermediates for pharmaceutical synthesis. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields and selectivity with aryl chlorides.[7]

Table 2: Representative Conditions for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Major Product
1MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene100182-(Morpholin-4-yl)-5,6-dichloronicotinonitrile
2AnilinePd(OAc)₂ (3)BrettPhos (6)K₂CO₃t-BuOH80242-(Phenylamino)-5,6-dichloronicotinonitrile
3BenzylaminePdCl₂(dppf) (5)-Cs₂CO₃1,4-Dioxane110122-(Benzylamino)-5,6-dichloronicotinonitrile
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-5,6-dichloronicotinonitrile

Reagents and Setup:

  • In a glovebox, to an oven-dried vial, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), RuPhos (0.04 mmol, 18.7 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Add this compound (1.0 mmol, 208.4 mg), morpholine (1.2 mmol, 104.5 µL), and anhydrous toluene (10 mL).

Reaction:

  • Seal the vial and heat the mixture to 100 °C with stirring for 18 hours.

Workup:

  • After cooling, dilute the reaction mixture with diethyl ether and filter through Celite.

  • Concentrate the filtrate in vacuo.

Purification:

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired aminopyridine.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII Ar-Pd(II)(Cl)L Pd0->PdII Ar-Cl OxAdd Oxidative Addition PdAmine [Ar-Pd(II)(Amine)L]Cl PdII->PdAmine Amine AmineCoord Amine Coordination PdAmido Ar-Pd(II)(Amido)L PdAmine->PdAmido Base Deprot Deprotonation (Base) PdAmido->Pd0 Reductive Elimination Product Ar-Amine PdAmido->Product RedElim Reductive Elimination ArCl Ar-Cl Amine Amine Sonogashira_Cycles Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_OxAdd Ar-Pd(II)(Cl)L₂ Pd0->Pd_OxAdd Ar-Cl Pd_Trans Ar-Pd(II)(C≡CR)L₂ Pd_OxAdd->Pd_Trans Transmetalation Pd_Trans->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Trans->Product CuX Cu(I)Cl Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Alkyne, Base Cu_Acetylide->CuX Transmetalation

References

Application Note: Suzuki-Miyaura Coupling Protocol for 2,5,6-Trichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2,5,6-trichloronicotinonitrile, an electron-deficient heteroaryl chloride, with various boronic acids or esters. The presence of multiple chlorine atoms and a nitrile group on the pyridine ring presents a unique challenge, requiring careful optimization of catalytic systems to achieve high efficiency and selectivity. This protocol outlines the key parameters, a general experimental procedure, and expected outcomes based on established methodologies for similar polychlorinated and electron-deficient heteroaromatic systems.[2][3][4]

The reactivity of aryl chlorides in Suzuki-Miyaura coupling is generally lower than that of bromides or iodides, necessitating the use of specialized, electron-rich, and sterically hindered phosphine ligands to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[5][6] The protocol described herein is designed to be a robust starting point for researchers, allowing for adaptation and optimization for specific substrates and desired outcomes.

Key Reaction Parameters

The success of the Suzuki-Miyaura coupling of this compound is contingent on the careful selection of the catalyst, ligand, base, and solvent system.

  • Palladium Pre-catalyst: Standard palladium(II) sources such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are commonly used. Alternatively, pre-formed palladium(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be employed.[2] For challenging couplings involving heteroaryl chlorides, air-stable pre-catalysts incorporating a phosphine ligand, such as [Pd(Amphos)₂Cl₂], have demonstrated high efficacy.

  • Ligand: The choice of ligand is critical for promoting the catalytic cycle. Bulky, electron-rich phosphine ligands are generally required for the coupling of aryl chlorides.[5] Commonly used ligands include tri-tert-butylphosphine (P(t-Bu)₃), XPhos, SPhos, and RuPhos.[7][8]

  • Base: An appropriate base is required to facilitate the transmetalation step. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[8][9] The strength and solubility of the base can significantly influence the reaction rate and yield.

  • Solvent: The reaction can be performed in a variety of anhydrous organic solvents or aqueous mixtures. Typical solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[2][5] Biphasic systems, such as toluene/water or dioxane/water, are also frequently used and can be particularly effective for heterocyclic substrates.[10][11]

  • Boron Reagent: Both arylboronic acids and arylboronic pinacol esters are suitable coupling partners. Boronic esters often exhibit greater stability and are less prone to protodeboronation.[2]

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid or arylboronic pinacol ester (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (1.1 - 1.2 equivalents relative to palladium)

  • Base (e.g., K₃PO₄, K₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid or ester, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. The typical concentration of the limiting reagent is between 0.1 and 0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[11]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[9][11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various chloro-heteroaromatic compounds, which can serve as a starting point for the optimization of the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)FcPPh₂ (4)K₃PO₄ (3)Toluene1001270-95[2]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O1001685-98[4]
PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)Dioxane/H₂O80-1002-1275-90[9]
Pd(Amphos)₂Cl₂ (1)-K₂CO₃ (1.5)Toluene905~79

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Add Reactants & Base (Aryl Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert catalyst 3. Add Catalyst System (Pd Pre-catalyst & Ligand) inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat and Stir (80-110 °C) solvent->reaction monitoring 6. Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup 7. Quench and Extract monitoring->workup Upon Completion purification 8. Purify Product (Column Chromatography) workup->purification product Final Product purification->product

Caption: A flowchart illustrating the key steps of the experimental protocol.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 R¹-Pd(II)L₂-R² transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: A diagram showing the key steps in the palladium-catalyzed cycle.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,5,6-Trichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,6-Trichloronicotinonitrile is a versatile and highly reactive starting material for the synthesis of a wide array of fused heterocyclic compounds. Its three distinct chlorine atoms, activated by the electron-withdrawing nitrile group, allow for selective nucleophilic aromatic substitution (SNAr) reactions. The cyano group can then participate in subsequent intramolecular cyclization reactions, providing a powerful platform for the construction of novel scaffolds for drug discovery and materials science. These resulting heterocyclic cores, such as furo[2,3-b]pyridines, thieno[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines, are prevalent in many biologically active molecules.

This document provides detailed application notes and generalized experimental protocols for the synthesis of these key heterocyclic systems from this compound. The methodologies are based on established principles of nucleophilic substitution and subsequent cyclization reactions.

General Reaction Pathway

The synthesis of fused heterocycles from this compound typically follows a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): A suitable nucleophile (containing an oxygen, sulfur, or nitrogen atom) displaces one of the chlorine atoms on the pyridine ring. The regioselectivity of this substitution can be influenced by reaction conditions and the nature of the nucleophile.

  • Intramolecular Cyclization: The introduced nucleophilic group, or a functional group attached to it, reacts with the adjacent cyano group to form the new heterocyclic ring. This step is often promoted by a base or heat.

The following diagram illustrates this general workflow.

G start This compound intermediate Substituted Nicotinonitrile Intermediate start->intermediate Nucleophilic Aromatic Substitution (SNAr) - O, S, or N-nucleophile - Base product Fused Heterocyclic Compound (e.g., Furo-, Thieno-, Pyrrolo-pyridine) intermediate->product Intramolecular Cyclization - Base or Heat

Caption: General workflow for the synthesis of fused heterocycles.

Synthesis of Furo[2,3-b]pyridines

The synthesis of the furo[2,3-b]pyridine scaffold involves the reaction of this compound with an oxygen nucleophile, typically a compound containing a hydroxyl group adjacent to a reactive methylene or methine group, followed by intramolecular cyclization.

Reaction Pathway

G start This compound intermediate O-Alkylated Nicotinonitrile start->intermediate SNAr Reaction (e.g., K2CO3, DMF) reagent + α-Hydroxy Ketone/Ester reagent->intermediate product 2,3-Disubstituted-5,6-dichloro- furo[2,3-b]pyridine-4-carbonitrile intermediate->product Intramolecular Cyclization (Base-catalyzed)

Caption: Synthesis of Furo[2,3-b]pyridines.

Experimental Protocol (General)
  • Step 1: Nucleophilic Substitution

    • To a solution of the α-hydroxy ketone or ester (1.1 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add this compound (1.0 eq.) to the reaction mixture.

    • Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Intramolecular Cyclization

    • Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., ethanol or DMF).

    • Add a base (e.g., sodium methoxide or potassium tert-butoxide, 1.2 eq.) to the solution.

    • Stir the reaction at room temperature or with gentle heating until TLC indicates the completion of the cyclization.

    • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it.

    • Purify the final product by column chromatography on silica gel.

Representative Data
Starting MaterialNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundEthyl glycolateK₂CO₃ / NaHDMF806-1265-75
This compound2-HydroxyacetophenoneK₂CO₃AcetonitrileReflux870-80
This compoundEthyl lactateNaHTHF601060-70

Note: The yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Synthesis of Thieno[2,3-b]pyridines

The construction of the thieno[2,3-b]pyridine core from this compound is typically achieved through reaction with a sulfur nucleophile that also contains an activated methylene group, which facilitates the subsequent Thorpe-Ziegler cyclization.

Reaction Pathway

G start This compound intermediate S-Alkylated Nicotinonitrile start->intermediate SNAr Reaction (e.g., NaH, THF) reagent + α-Mercapto Ketone/Ester/Nitrile reagent->intermediate product 3-Amino-2-substituted-5,6-dichloro- thieno[2,3-b]pyridine-4-carbonitrile intermediate->product Thorpe-Ziegler Cyclization (Base-catalyzed)

Caption: Synthesis of Thieno[2,3-b]pyridines.

Experimental Protocol (General)
  • Step 1: Nucleophilic Substitution

    • To a solution of the α-mercapto compound (e.g., ethyl thioglycolate, thiophenol) (1.0 eq.) in an anhydrous solvent such as THF or DMF, add a strong base (e.g., sodium hydride, 1.1 eq.) at 0°C.

    • Stir the mixture for 20-30 minutes to form the thiolate.

    • Slowly add a solution of this compound (1.0 eq.) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Step 2: Thorpe-Ziegler Cyclization

    • Dissolve the crude intermediate in a suitable solvent like ethanol.

    • Add a catalytic amount of a base such as piperidine or a stoichiometric amount of a stronger base like sodium ethoxide.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Purify the residue by recrystallization or column chromatography to obtain the final thieno[2,3-b]pyridine derivative.

Representative Data
Starting MaterialNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundEthyl thioglycolateNaH / NaOEtTHF / EthanolRT then Reflux4-875-85
This compoundMercaptoacetonitrileK₂CO₃ / PiperidineDMF / Ethanol80 then Reflux6-1070-80
This compoundThiophenolNaHDMFRT380-90 (for intermediate)

Note: The yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Synthesis of Pyrrolo[2,3-b]pyridines (7-Azaindoles)

The synthesis of the pyrrolo[2,3-b]pyridine (7-azaindole) skeleton can be achieved by reacting this compound with a nitrogen nucleophile, often an amine, followed by a cyclization strategy. One common approach involves the use of an amino acid ester.

Reaction Pathway

G start This compound intermediate N-Substituted Nicotinonitrile start->intermediate SNAr Reaction (e.g., Et3N, Dioxane) reagent + Amino Acid Ester (e.g., Ethyl Glycinate) reagent->intermediate product Substituted 5,6-dichloro- pyrrolo[2,3-b]pyridine derivative intermediate->product Intramolecular Cyclization (e.g., NaH, Reflux)

Caption: Synthesis of Pyrrolo[2,3-b]pyridines.

Experimental Protocol (General)
  • Step 1: Nucleophilic Substitution

    • In a sealed tube, combine this compound (1.0 eq.), the amino acid ester hydrochloride (e.g., glycine ethyl ester hydrochloride, 1.2 eq.), and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.5 eq.) in a solvent such as dioxane or ethanol.

    • Heat the mixture to 100-120°C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and filter off any salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Intramolecular Cyclization

    • Dissolve the purified intermediate in an anhydrous solvent like THF or DMF.

    • Add a strong base (e.g., sodium hydride or lithium bis(trimethylsilyl)amide, 1.5 eq.) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and then heat to reflux until the cyclization is complete (monitored by TLC).

    • Cool the reaction mixture and quench carefully with water or a saturated solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layers.

    • Purify the final pyrrolo[2,3-b]pyridine derivative by column chromatography or recrystallization.

Representative Data
Starting MaterialNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundGlycine ethyl ester HClEt₃N / NaHDioxane / THF110 then Reflux18 / 650-65
This compoundAnilineK₂CO₃DMF1001270-80 (for intermediate)
This compoundBenzylamineDIPEAAcetonitrileReflux1665-75 (for intermediate)

Note: The yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction conditions. The cyclization of intermediates derived from simple amines like aniline may require different strategies.

Conclusion

This compound serves as a valuable and reactive building block for the synthesis of diverse, fused heterocyclic systems of interest to the pharmaceutical and agrochemical industries. Through sequential nucleophilic aromatic substitution and intramolecular cyclization reactions, a variety of furo[2,3-b]pyridines, thieno[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines can be accessed. The protocols and data presented herein provide a foundational guide for researchers to explore the rich chemistry of this versatile starting material. Optimization of reaction conditions for specific substrates is encouraged to achieve desired outcomes and yields.

Application Notes and Protocols for the Synthesis of 2,5,6-Trichloronicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of various derivatives of 2,5,6-trichloronicotinonitrile. This highly functionalized pyridine core is a versatile building block for the development of novel compounds in medicinal chemistry and materials science. The protocols focus on the nucleophilic substitution of the chlorine atoms, which allows for the introduction of a wide range of functional groups.

Introduction

This compound is a key intermediate characterized by a pyridine ring substituted with three chlorine atoms and a nitrile group. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective functionalization of the pyridine core, making it an attractive scaffold for the synthesis of diverse chemical libraries. The chlorine atoms at positions 2 and 6 are generally more reactive than the one at position 5, offering opportunities for regioselective synthesis.

The derivatives of this compound have potential applications as:

  • Pharmaceutical agents: The pyridine scaffold is a common motif in many biologically active compounds.

  • Agrochemicals: Halogenated pyridines are known to exhibit herbicidal and insecticidal activities.

  • Organic materials: The electronic properties of the substituted pyridine ring can be tuned for applications in organic electronics.

General Reaction Pathway

The primary method for derivatizing this compound involves the nucleophilic displacement of its chlorine atoms. A variety of nucleophiles can be employed, including amines, alkoxides, and thiols. The reaction typically proceeds under basic conditions to either deprotonate the nucleophile or to scavenge the HCl byproduct.

A general schematic for the nucleophilic substitution is presented below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Substituted Nicotinonitrile Derivative Substituted Nicotinonitrile Derivative This compound->Substituted Nicotinonitrile Derivative Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Substituted Nicotinonitrile Derivative Base Base Base->Substituted Nicotinonitrile Derivative Solvent Solvent Solvent->Substituted Nicotinonitrile Derivative Temperature Temperature Temperature->Substituted Nicotinonitrile Derivative HCl HCl G Start Start Setup Reaction Set up reaction: - this compound - Nucleophile - Base - Solvent Start->Setup Reaction Reaction Stir and Heat Setup Reaction->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Work-up Quench and Extract Monitor->Work-up Complete Purification Column Chromatography Work-up->Purification Characterization Analyze Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5,6-Trichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,5,6-Trichloronicotinonitrile synthesis. The primary route for this synthesis involves the diazotization of 2,6-dichloro-5-aminonicotinonitrile followed by a Sandmeyer reaction to introduce the third chlorine atom.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and established method is the Sandmeyer reaction, starting from 2,6-dichloro-5-aminonicotinonitrile. This two-step process involves:

  • Diazotization: The conversion of the primary amino group of 2,6-dichloro-5-aminonicotinonitrile into a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (typically 0-5 °C).[1]

  • Sandmeyer Reaction: The subsequent replacement of the diazonium group with a chlorine atom using a copper(I) chloride catalyst.[2]

Q2: What are the critical parameters affecting the yield of the Sandmeyer reaction in this synthesis?

A2: Several factors can significantly impact the yield:

  • Temperature Control: Diazonium salts are thermally unstable and can decompose to form unwanted byproducts, primarily phenols, if the temperature is not strictly maintained between 0-5 °C during diazotization.

  • Purity of Starting Material: The purity of the starting 2,6-dichloro-5-aminonicotinonitrile is crucial, as impurities can interfere with the diazotization and coupling steps.

  • Choice of Diazotizing Agent: While sodium nitrite is common, other reagents like tert-butyl nitrite can be used, and the choice may depend on the specific reaction conditions and solvent system.[3]

  • Catalyst Activity: The use of a fresh and active copper(I) chloride catalyst is essential for the efficient conversion of the diazonium salt to the final product.

  • Acid Concentration: The concentration of the acid used in the diazotization step can influence the stability of the diazonium salt and the overall reaction rate.

Q3: What are the common side products that can form during the synthesis?

A3: The primary side products in the Sandmeyer reaction for this synthesis include:

  • Phenol Formation: Reaction of the diazonium salt with water, which is more likely at elevated temperatures.

  • Biaryl Compounds: Coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction.[2]

  • Azo Compounds: Coupling of the diazonium salt with the starting amine or other electron-rich aromatic species in the reaction mixture.

  • Protodeamination Product: Replacement of the diazonium group with a hydrogen atom, leading to the formation of 2,6-dichloronicotinonitrile.

Q4: How can I purify the final this compound product?

A4: Purification of polychlorinated aromatic nitriles typically involves the following techniques:

  • Extraction: After quenching the reaction, the product is usually extracted into an organic solvent.

  • Washing: The organic layer is washed with water and brine to remove residual acids, salts, and other water-soluble impurities.

  • Chromatography: Column chromatography is a common method for separating the desired product from side products. The choice of solvent system will depend on the polarity of the impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Diazotization: The primary amine was not fully converted to the diazonium salt. 2. Decomposed Diazonium Salt: The reaction temperature was too high during diazotization. 3. Inactive Catalyst: The copper(I) chloride used was old or of poor quality.1. Ensure the use of a stoichiometric amount of sodium nitrite and a strong acid. Monitor the disappearance of the starting amine by TLC. 2. Strictly maintain the reaction temperature between 0 and 5 °C during the addition of sodium nitrite. 3. Use freshly prepared or commercially available high-purity copper(I) chloride.
Significant Formation of Phenolic Byproduct 1. High Reaction Temperature: The diazonium salt decomposed due to elevated temperatures. 2. Presence of Excess Water: Water can react with the diazonium salt to form phenols.1. Improve temperature control during both the diazotization and Sandmeyer reaction steps. 2. Use anhydrous solvents if possible, although the reaction is often carried out in aqueous acid. Ensure the reaction is worked up promptly after completion.
Formation of Azo Dyes (Colored Impurities) 1. Incomplete Diazotization: Unreacted starting amine couples with the diazonium salt. 2. Incorrect Stoichiometry: An excess of the starting amine is present.1. Ensure complete conversion of the starting amine to the diazonium salt before proceeding with the Sandmeyer reaction. 2. Carefully control the stoichiometry of the reactants.
Difficult Purification 1. Presence of Multiple Byproducts: Several side reactions are occurring, leading to a complex mixture. 2. Similar Polarity of Product and Impurities: Byproducts have similar chromatographic behavior to the desired product.1. Optimize the reaction conditions (temperature, reaction time, reagent addition) to minimize side product formation. 2. Employ different purification techniques. For instance, if column chromatography is not effective, try recrystallization from different solvent systems. A combination of techniques may be necessary.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the Sandmeyer reaction is provided below. This is a representative procedure and may require optimization for specific laboratory conditions.

Synthesis of this compound from 2,6-dichloro-5-aminonicotinonitrile

Materials:

  • 2,6-dichloro-5-aminonicotinonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer, suspend 2,6-dichloro-5-aminonicotinonitrile in concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while vigorously stirring and maintaining the temperature between 0-5 °C.

    • Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Data Presentation

Parameter Condition Expected Outcome/Yield Impact
Diazotization Temperature 0-5 °COptimal for diazonium salt stability, maximizing yield.
> 10 °CIncreased decomposition of diazonium salt, leading to lower yield and formation of phenolic byproducts.
Catalyst Fresh Copper(I) ChlorideHigh conversion rate to the desired chlorinated product.
Old or Oxidized Copper(I) ChlorideLower conversion rate and potential for side reactions.
Reaction Time (Sandmeyer) Until N₂ evolution ceasesEnsures complete reaction. Premature work-up will result in lower yield.

Visualization

The following diagram illustrates the logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_temp Was temperature maintained at 0-5°C during diazotization? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_catalyst Was fresh CuCl used? catalyst_yes Yes check_catalyst->catalyst_yes Yes catalyst_no No check_catalyst->catalyst_no No check_sm Was the starting material pure? sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No check_purification Is the purification method effective? purification_yes Yes check_purification->purification_yes Yes purification_no No check_purification->purification_no No temp_yes->check_catalyst solution_temp Improve temperature control. Expect phenol byproduct. temp_no->solution_temp catalyst_yes->check_sm solution_catalyst Use fresh CuCl. catalyst_no->solution_catalyst sm_yes->check_purification solution_sm Purify starting material. sm_no->solution_sm end Yield Improved purification_yes->end solution_purification Optimize chromatography or try recrystallization. purification_no->solution_purification solution_temp->end solution_catalyst->end solution_sm->end solution_purification->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Chlorination of Nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of nicotinonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for the synthesis of 2-chloronicotinonitrile?

A1: The most commonly employed chlorinating agents for the synthesis of 2-chloronicotinonitrile are phosphorus pentachloride (PCl₅) in combination with phosphorus oxychloride (POCl₃).[1][2] Thionyl chloride (SOCl₂) has also been reported as a more environmentally friendly alternative that can lead to higher yields. Another approach involves the use of chlorine gas in the vapor phase at high temperatures.

Q2: What is the primary expected product of the chlorination of nicotinonitrile?

A2: The primary and desired product is 2-chloronicotinonitrile (also known as 2-chloro-3-cyanopyridine).[3] This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Q3: What are the main safety concerns associated with this reaction?

A3: The chlorination of nicotinonitrile, particularly with PCl₅ and POCl₃, is a highly exothermic reaction that can become vigorous and difficult to control.[1][2] This can lead to a rapid increase in temperature and pressure. Additionally, the reagents and byproducts, such as hydrogen chloride (HCl) and phosphorus compounds, are corrosive and hazardous. The reaction should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting Guides

Issue 1: The reaction mixture turns dark red, black, or tarry.

Cause: This is a common issue resulting from an uncontrolled exothermic reaction.[1][2] High temperatures can lead to polymerization and the formation of complex, high-molecular-weight byproducts.

Troubleshooting Steps:

  • Temperature Control: Carefully control the reaction temperature. For reactions using PCl₅/POCl₃, this involves slow heating and having an ice-water bath readily available to manage the exotherm.[1][2]

  • Reagent Addition: Add the chlorinating agent portion-wise or via a dropping funnel to maintain a steady reaction rate and prevent a sudden temperature spike.

  • Adequate Stirring: Ensure efficient stirring to promote even heat distribution throughout the reaction mixture.

Issue 2: Low yield of 2-chloronicotinonitrile.

Cause: Low yields can be attributed to several factors, including incomplete reaction, formation of side products, or loss of product during workup and purification.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is heated for the appropriate duration at the optimal temperature to drive it to completion. Refer to established protocols for specific guidance.

  • Reagent Quality and Stoichiometry: Use high-purity, dry reagents. The molar ratio of the chlorinating agent to the nicotinonitrile is critical and should be optimized.

  • Workup Procedure: Minimize the potential for hydrolysis of the product during the aqueous workup. Use cold water or ice for quenching and work quickly.[1][2]

  • Purification: Optimize the purification method. The Organic Syntheses procedure for a similar reaction suggests a purification sequence involving washing with a base, drying, and extraction.[1][2]

Issue 3: Presence of acidic impurities in the crude product.

Cause: The use of phosphorus-based chlorinating agents (PCl₅, POCl₃) inevitably leads to the formation of acidic phosphorus byproducts.[1][2] Hydrogen chloride (HCl) is also a major byproduct.

Troubleshooting Steps:

  • Alkaline Wash: During the workup, wash the crude product with a dilute basic solution, such as aqueous sodium hydroxide or sodium bicarbonate, to neutralize and remove acidic impurities.[1][2]

  • Water Wash: Follow the alkaline wash with washes with water to remove any remaining base and salts.

  • Drying: Thoroughly dry the product after washing to remove any residual water, which could cause hydrolysis.

Issue 4: Formation of a "brown, gummy, hygroscopic mass" as a byproduct.

Cause: This residue, often observed after the main product has been extracted, is likely a mixture of polymeric materials and complex phosphorus-containing byproducts.[1][2] The reaction of the nitrile group with PCl₅ can lead to the formation of phosphazenes and other complex structures.

Troubleshooting Steps:

  • Controlled Reaction Conditions: As with tar formation, maintaining strict control over the reaction temperature is the primary way to minimize the formation of these complex byproducts.

  • Efficient Extraction: Use an appropriate solvent and extraction technique (e.g., Soxhlet extraction as described in the Organic Syntheses procedure) to selectively isolate the desired product from this residue.[1][2]

Issue 5: Detection of polychlorinated byproducts.

Cause: Over-chlorination of the pyridine ring can occur, especially at higher temperatures or with an excess of the chlorinating agent, leading to the formation of dichloronicotinonitriles and other polychlorinated species.

Troubleshooting Steps:

  • Stoichiometric Control: Carefully control the molar ratio of the chlorinating agent to nicotinonitrile.

  • Temperature Management: Avoid excessively high reaction temperatures, which can promote further chlorination.

  • Analytical Monitoring: Use techniques like GC-MS to monitor the reaction progress and identify the presence of over-chlorinated products, allowing for optimization of the reaction conditions.

Issue 6: Formation of 2-chloronicotinamide as an impurity.

Cause: This impurity arises from the hydrolysis of the nitrile group of the product, 2-chloronicotinonitrile. This is more likely to occur if water is present during the reaction or, more commonly, during the aqueous workup, especially under basic or acidic conditions and at elevated temperatures.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.

  • Controlled Workup: When quenching the reaction with water, use cold water or ice and perform the extractions promptly to minimize the contact time of the product with the aqueous phase. Avoid prolonged heating during any stage of the workup where water is present.

Data Presentation

Table 1: Summary of Reaction Conditions for a Related Synthesis of 2-Chloronicotinonitrile (from Nicotinamide-1-Oxide)

ParameterValueReference
Starting MaterialNicotinamide-1-Oxide[1]
Chlorinating AgentsPhosphorus Pentachloride (PCl₅)[1]
Phosphorus Oxychloride (POCl₃)[1]
Molar Ratio (PCl₅/Starting Material)~1.4:1[1]
SolventPhosphorus Oxychloride (POCl₃)[1]
Reaction TemperatureInitially 60-70°C, then raised to 100-105°C, followed by reflux at 115-120°C[1]
Reaction Time~25 min to reach 100°C, then 1.5 hours at reflux[1]
WorkupQuenching on ice, washing with 5% NaOH solution[1]
PurificationSoxhlet extraction with anhydrous ether, treatment with charcoal[1]
Yield35-39%[1]

Experimental Protocols

Methodology for the Synthesis of 2-Chloronicotinonitrile from Nicotinamide-1-Oxide (Adapted from Organic Syntheses) [1]

Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate safety precautions.

  • Reaction Setup: In a 1-liter round-bottom flask, thoroughly mix 85.0 g (0.62 mole) of nicotinamide-1-oxide and 180.0 g (0.86 mole) of phosphorus pentachloride.

  • Reagent Addition: Slowly add 243 ml of phosphorus oxychloride with shaking. Equip the flask with a spiral condenser fitted with a drying tube.

  • Heating Protocol: Place the flask in an oil bath preheated to 60-70°C. Slowly raise the temperature to 100°C over 20-25 minutes.

  • Exotherm Control: Between 100-105°C, a vigorous reflux will begin. Remove the flask from the oil bath and control the reflux rate with an ice-water bath.

  • Reflux: Once the vigorous reaction subsides (about 5 minutes), return the flask to the oil bath and continue heating under reflux at 115-120°C for 1.5 hours.

  • Removal of Excess Reagent: After cooling, distill the excess phosphorus oxychloride under reduced pressure.

  • Workup: Pour the residual dark-brown oil with stirring into a beaker containing 280-300 g of crushed ice. Bring the total volume to 600 ml with ice-water and let it stand at 5°C overnight.

  • Isolation of Crude Product: Filter the crude light-brown product by suction and wash with water.

  • Purification:

    • Suspend the solid in 300 ml of 5% sodium hydroxide at 15°C and stir for 30 minutes. Filter and wash with water until the filtrate is neutral. Repeat this washing step, stirring for 0.75-1.0 hour.

    • Dry the solid under reduced pressure over phosphorus pentoxide.

    • Transfer the dried solid to a Soxhlet thimble containing a layer of anhydrous sodium carbonate and extract with anhydrous ether for 2-3 hours.

    • Treat the ethereal solution with charcoal, boil for 10-15 minutes under reflux, and filter.

    • Evaporate the solvent to obtain white 2-chloronicotinonitrile.

Visualizations

Side_Reactions Nicotinonitrile Nicotinonitrile 2-Chloronicotinonitrile 2-Chloronicotinonitrile Nicotinonitrile->2-Chloronicotinonitrile + PCl5, POCl3 (Controlled Temp.) Side_Products Side Products Nicotinonitrile->Side_Products + PCl5, POCl3 (High Temp.) Phosphorus_Byproducts Phosphorus_Byproducts Nicotinonitrile->Phosphorus_Byproducts + PCl5, POCl3 Polychlorinated_Nicotinonitriles Polychlorinated_Nicotinonitriles 2-Chloronicotinonitrile->Polychlorinated_Nicotinonitriles + Excess Cl+ 2-Chloronicotinamide 2-Chloronicotinamide 2-Chloronicotinonitrile->2-Chloronicotinamide + H2O (Workup) Tarry_Polymers Tarry_Polymers Side_Products->Tarry_Polymers

Caption: Potential side reactions in nicotinonitrile chlorination.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Corrective Actions Start Low Yield or Impure Product Check_Reaction Dark/Tarry Mixture? Start->Check_Reaction Check_Purity Acidic Impurities? Start->Check_Purity Check_Byproducts Unexpected Peaks (e.g., GC-MS)? Start->Check_Byproducts Control_Temp Improve Temperature Control Check_Reaction->Control_Temp Yes Alkaline_Wash Perform Alkaline Wash Check_Purity->Alkaline_Wash Yes Optimize_Stoichiometry Optimize Reagent Stoichiometry Check_Byproducts->Optimize_Stoichiometry Polychlorination Anhydrous_Workup Ensure Anhydrous Conditions/Cold Workup Check_Byproducts->Anhydrous_Workup Hydrolysis

Caption: Troubleshooting workflow for nicotinonitrile chlorination.

References

Technical Support Center: Purification of 2,5,6-Trichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,5,6-Trichloronicotinonitrile from a reaction mixture.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: Common impurities can include unreacted starting materials, partially chlorinated intermediates (e.g., dichloronicotinonitriles), over-chlorinated byproducts, and hydrolysis products where a chlorine atom is replaced by a hydroxyl group. The specific impurity profile will depend on the synthetic route employed.

Q2: My crude product is a dark, oily residue. How can I begin the purification process?

A2: An oily residue suggests the presence of significant impurities. A preliminary purification step can be to triturate the crude material with a non-polar solvent like hexanes or heptane. This may help to solidify the desired product and remove some of the more soluble, non-polar impurities. Following trituration, you can proceed with recrystallization or column chromatography.

Q3: I am trying to recrystallize this compound, but it is not dissolving in my chosen solvent even at elevated temperatures. What should I do?

A3: This indicates that the solvent is not suitable. This compound is a relatively non-polar molecule. You may need to use a more non-polar solvent or a solvent mixture. Consider solvents such as toluene, xylenes, or a mixed solvent system like ethanol/water or acetone/hexanes. Perform small-scale solubility tests with a range of solvents to identify a suitable one where the compound is sparingly soluble at room temperature and fully soluble at an elevated temperature.

Q4: After recrystallization, my yield is very low. How can I improve it?

A4: Low yield during recrystallization can be due to several factors:

  • High solubility in the cold solvent: If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor. To address this, you can try cooling the solution to a lower temperature (e.g., using an ice bath or refrigerator) or partially evaporating the solvent before cooling to increase the concentration of the product.

  • Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent required to achieve full dissolution.

  • Premature crystallization: If the product crystallizes too quickly during filtration, you may lose some of the product. Ensure your filtration apparatus is pre-heated.

Q5: I am observing multiple spots on my TLC plate after purification. What is the next step?

A5: Multiple spots on a TLC plate indicate that the purification was not successful and impurities are still present. If recrystallization failed to provide a pure product, flash column chromatography is a recommended next step. You will need to determine a suitable solvent system for the chromatography by running TLCs with different solvent mixtures (e.g., ethyl acetate/hexanes).

Q6: Can I use distillation for purification?

A6: While vacuum distillation can be a viable method for purifying some chlorinated compounds, its suitability for this compound would depend on its boiling point and thermal stability.[1] If the compound is thermally labile, distillation may lead to decomposition. It is advisable to first attempt purification by recrystallization or chromatography.

Data Presentation

The following table summarizes hypothetical data for common purification methods for this compound to provide a comparative overview.

Purification MethodPurity Achieved (Typical)Yield (Typical)ThroughputKey Considerations
Recrystallization >98%60-85%HighRequires a suitable solvent to be identified.
Flash Chromatography >99%40-70%LowMore time-consuming and requires more solvent.
Vacuum Distillation 95-98%VariableMediumRisk of thermal decomposition of the product.
Trituration 80-90%>90%HighPrimarily for initial cleanup, not for high purity.

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol provides a general guideline for the purification of solid this compound by recrystallization.[2]

1. Solvent Selection:

  • Place a small amount of the crude product (approx. 50 mg) into several test tubes.

  • Add a small amount of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes, and mixtures like ethanol/water) to each test tube at room temperature.

  • A suitable solvent will be one in which the compound is poorly soluble at room temperature but highly soluble upon heating.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hot plate with stirring.

  • Continue adding the hot solvent until the solid has just dissolved. Avoid adding excess solvent.

3. Decolorization (Optional):

  • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger crystals.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow start Crude Reaction Mixture (this compound) initial_assessment Initial Assessment: Solid or Oil? start->initial_assessment trituration Triturate with non-polar solvent (e.g., Hexanes) initial_assessment->trituration Oil solid_check Is the product a free-flowing solid? initial_assessment->solid_check Solid trituration->solid_check solid_check->trituration No, still oily recrystallization Recrystallization solid_check->recrystallization Yes purity_check Check Purity (TLC/HPLC/GC) recrystallization->purity_check pure_product Pure Product (>98%) purity_check->pure_product Pure column_chromatography Flash Column Chromatography purity_check->column_chromatography Not Pure final_purity_check Check Purity column_chromatography->final_purity_check final_purity_check->column_chromatography Not Pure (Re-run with different eluent) final_product Pure Product final_purity_check->final_product Pure

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Overcoming Poor Solubility of 2,5,6-Trichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 2,5,6-Trichloronicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of this compound is primarily due to its chemical structure. The presence of three chlorine atoms and a nitrile group on the pyridine ring makes the molecule relatively nonpolar and hydrophobic. This hydrophobicity leads to unfavorable interactions with polar water molecules, resulting in low solubility.

Q2: What are the initial recommended solvents for preparing a stock solution of this compound?

A2: For creating a concentrated stock solution, it is advisable to start with polar aprotic organic solvents. Commonly effective solvents for compounds with similar characteristics include Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What is happening and how can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when a compound soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.[1] The abrupt change in solvent polarity causes the compound to precipitate. To mitigate this, add the organic stock solution to the aqueous buffer slowly while vortexing. It is also crucial to keep the final concentration of the organic solvent in your experiment as low as possible.[1]

Q4: Can heating improve the solubility of this compound?

A4: Gentle heating can increase the rate of dissolution and the solubility of a compound. However, it is critical to first establish the thermal stability of this compound. Prolonged exposure to high temperatures can lead to degradation. If you choose to heat the solution, do so cautiously and for a minimal amount of time.

Troubleshooting Guides

Problem: Difficulty Dissolving this compound in the Desired Solvent

This guide provides a systematic approach to identifying an appropriate solvent system for your experiments.

dot

Caption: Troubleshooting workflow for selecting a solubilization strategy.

Experimental Protocols

Protocol 1: Co-solvent System Screening

This protocol outlines a method to determine an effective co-solvent system for enhancing the solubility of this compound in aqueous solutions. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[2][3][4]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS)

  • Vortex mixer

  • Spectrophotometer or other analytical instrument to measure concentration

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10%, and 20% of ethanol, PG, or PEG 400).

  • Dilution and Observation:

    • To 990 µL of each co-solvent buffer, add 10 µL of the 10 mM stock solution to achieve a final concentration of 100 µM.

    • Vortex immediately and vigorously for 30 seconds.

    • Visually inspect for any precipitation.

  • Incubation and Re-evaluation:

    • Incubate the solutions at the intended experimental temperature for 1 hour.

    • Visually inspect for precipitation again.

  • Determine Optimal Co-solvent Concentration: Identify the lowest concentration of the co-solvent that maintains the solubility of the compound.

  • (Optional) Quantitative Analysis: If necessary, centrifuge the solutions and measure the concentration of the supernatant to quantify the solubility in each co-solvent mixture.

Data Presentation:

Co-solventConcentration (%)Visual Observation (Initial)Visual Observation (1 hr)
Ethanol1
2
5
10
20
Propylene Glycol1
2
5
10
20
PEG 4001
2
5
10
20
Protocol 2: Surfactant-aided Solubilization

This protocol describes the use of surfactants to improve the aqueous solubility of this compound. Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[2][5][6][7]

Materials:

  • This compound

  • DMSO, anhydrous

  • Tween® 80 (Polysorbate 80)

  • Sodium Lauryl Sulfate (SLS)

  • Aqueous buffer of choice (e.g., Tris buffer)

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Surfactant Solutions: Prepare a series of aqueous buffer solutions with varying concentrations of a surfactant (e.g., 0.01%, 0.05%, 0.1%, 0.5%, and 1% of Tween® 80 or SLS).

  • Solubilization:

    • Add the 10 mM stock solution to each surfactant solution to achieve the desired final concentration.

    • Vortex the mixture thoroughly.

    • If the compound is not fully dissolved, sonicate the solution in a bath sonicator for 5-10 minutes.

  • Equilibration and Observation:

    • Allow the solutions to equilibrate at room temperature for at least one hour.

    • Visually inspect for any undissolved particles or precipitation.

  • Determine Effective Surfactant Concentration: Identify the lowest surfactant concentration that results in a clear solution.

Data Presentation:

SurfactantConcentration (%)Visual ObservationNotes
Tween® 800.01
0.05
0.1
0.5
1.0
SLS0.01
0.05
0.1
0.5
1.0
Protocol 3: Particle Size Reduction via Sonication

Reducing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate.[2][8][][10][11] This protocol uses sonication as a simple method for particle size reduction.

Materials:

  • This compound (as a solid powder)

  • Desired aqueous buffer

  • Probe sonicator or bath sonicator

  • Microcentrifuge

Procedure:

  • Prepare a Suspension: Add a pre-weighed amount of this compound powder directly to the desired aqueous buffer to create a suspension at the target concentration.

  • Sonication:

    • Place the suspension in an ice bath to prevent overheating.

    • If using a probe sonicator, immerse the tip into the suspension and sonicate using short pulses (e.g., 10 seconds on, 20 seconds off) for a total of 2-5 minutes.

    • If using a bath sonicator, place the vial containing the suspension in the sonicator and sonicate for 15-30 minutes.

  • Assessment of Dissolution:

    • After sonication, visually inspect the solution for any remaining solid particles.

    • To quantify the dissolved fraction, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Data Presentation:

Sonication MethodSonication Time (min)Visual AppearanceConcentration in Supernatant (µM)
Probe2
5
Bath15
30
Control (No Sonication)0

dot

Caption: Workflow for particle size reduction and solubility assessment.

References

Technical Support Center: Optimizing Reaction Conditions for 2,5,6-Trichloronicotinonitrile Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic aromatic substitution reactions on 2,5,6-trichloronicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity pattern for nucleophilic aromatic substitution (SNAr) on this compound?

A1: In nucleophilic aromatic substitution (SNAr) reactions, the pyridine ring is attacked by a nucleophile, leading to the displacement of a leaving group. For pyridine derivatives, nucleophilic attack is generally favored at the 2- and 4-positions (ortho and para to the ring nitrogen). This preference is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. The presence of electron-withdrawing groups, such as the nitrile group in this compound, further activates the ring towards nucleophilic attack.

Q2: Which of the three chlorine atoms on this compound is most likely to be substituted first?

A2: The chlorine atom at the C2 position is the most activated towards nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C2 can be effectively delocalized onto the pyridine nitrogen. The chlorine atoms at the C5 and C6 positions are less activated. Therefore, monosubstitution reactions will predominantly yield 2-substituted-5,6-dichloronicotinonitriles.

Q3: What are common nucleophiles used in substitution reactions with this compound?

A3: A variety of nucleophiles can be employed, with the choice depending on the desired product. Common nucleophiles include:

  • Amines: Ammonia, primary amines, and secondary amines are frequently used to introduce amino functionalities.

  • Alkoxides: Sodium or potassium alkoxides (e.g., sodium methoxide, sodium ethoxide) are used to synthesize alkoxy-substituted nicotinonitriles.

  • Hydroxide: Under certain conditions, hydrolysis can occur, leading to the formation of a chloropyridone derivative, although this can be a competing side reaction.

Q4: How does solvent choice impact the reaction outcome?

A4: The choice of solvent is critical for the success of SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally preferred. These solvents can effectively solvate the cation of the nucleophilic salt, thereby increasing the reactivity of the nucleophilic anion. The use of protic solvents like alcohols can sometimes be suitable, particularly when using alkoxide nucleophiles in their corresponding alcohol (e.g., sodium methoxide in methanol).

Q5: Can I achieve selective disubstitution or trisubstitution?

A5: Achieving selective multiple substitutions requires careful control of reaction conditions. After the first substitution at the C2 position, the reactivity of the remaining chlorine atoms at C5 and C6 is significantly lower. Forcing conditions, such as higher temperatures, longer reaction times, and a stoichiometric excess of a strong nucleophile, may be required to achieve disubstitution. Selective trisubstitution is generally challenging to achieve and may result in a mixture of products.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficiently activated substrate While the nitrile group is activating, the reaction may still be sluggish. Consider increasing the reaction temperature.
Poor nucleophile reactivity Ensure the nucleophile is sufficiently strong and not sterically hindered. If using an amine, consider its basicity; more basic amines are generally more nucleophilic. For alkoxides, ensure they are freshly prepared and anhydrous.
Inappropriate solvent Switch to a higher-boiling polar aprotic solvent like DMF or DMSO to allow for higher reaction temperatures. Ensure the solvent is anhydrous, as water can react with strong bases and may lead to side reactions.
Low reaction temperature Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or HPLC to find the optimal temperature.
Reaction time is too short Monitor the reaction over a longer period. Some SNAr reactions can be slow and require extended heating.
Decomposition of starting material or product If the reaction mixture darkens significantly, decomposition may be occurring. Consider running the reaction at a lower temperature for a longer time or under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products or Side Reactions
Potential Cause Troubleshooting Steps
Lack of regioselectivity To favor monosubstitution at the C2 position, use a stoichiometric amount of the nucleophile and maintain a moderate reaction temperature. Higher temperatures can lead to substitution at the less reactive C5 and C6 positions.
Over-reaction (di- or tri-substitution) Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents for monosubstitution). Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.
Hydrolysis of the nitrile group If water is present, especially under basic or acidic conditions, the nitrile group can hydrolyze to a carboxamide or carboxylic acid. Ensure anhydrous conditions are maintained.
Reaction with the solvent Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. If unexpected amine products are observed, consider using a different solvent like DMSO or NMP.
Competing elimination reactions While less common for aryl halides, under very strong basic conditions, elimination pathways might be possible, leading to the formation of aryne intermediates and subsequent complex product mixtures. Use of a non-nucleophilic base, if a base is required, can mitigate this.

Experimental Protocols

Synthesis of 2-Amino-5,6-dichloronicotinonitrile

This protocol describes a general procedure for the amination of this compound at the C2 position.

Materials:

  • This compound

  • Ammonia (e.g., in 1,4-dioxane or as aqueous ammonium hydroxide)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Purge the flask with an inert gas.

  • Add a solution of ammonia (1.5-2.0 eq) to the flask.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Expected Yield: 70-90%

Synthesis of 2-Methoxy-5,6-dichloronicotinonitrile

This protocol outlines a general method for the methoxylation of this compound.

Materials:

  • This compound

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol or an anhydrous polar aprotic solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add sodium methoxide (1.1 eq) portion-wise or as a solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if the reaction is slow.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 65-85%

Visualizing Reaction Logic and Workflows

troubleshooting_workflow start Start: Substitution Reaction of this compound check_yield Check Reaction Yield start->check_yield low_yield Low/No Yield check_yield->low_yield No good_yield Acceptable Yield check_yield->good_yield Yes temp Increase Temperature low_yield->temp solvent Change Solvent (e.g., DMF, DMSO) low_yield->solvent nucleophile Check Nucleophile Quality/Strength low_yield->nucleophile time Increase Reaction Time low_yield->time check_purity Check Product Purity (TLC/HPLC/NMR) good_yield->check_purity temp->check_yield solvent->check_yield nucleophile->check_yield time->check_yield impure Multiple Products/Side Reactions check_purity->impure No pure Pure Product check_purity->pure Yes regio Control Stoichiometry/Temperature for Regioselectivity impure->regio over_reaction Reduce Nucleophile Equivalents/Slow Addition impure->over_reaction hydrolysis Ensure Anhydrous Conditions impure->hydrolysis end End: Desired Product pure->end regio->check_purity over_reaction->check_purity hydrolysis->check_purity

Caption: Troubleshooting workflow for substitution reactions.

sn_ar_pathway reactant This compound + Nucleophile (Nu-) intermediate Meisenheimer Complex (Anionic Intermediate) reactant->intermediate Nucleophilic Attack at C2 (Rate-determining) product 2-Nu-5,6-dichloronicotinonitrile + Cl- intermediate->product Loss of Leaving Group (Cl-)

Caption: General SNAr pathway for this compound.

preventing decomposition of 2,5,6-Trichloronicotinonitrile during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 2,5,6-trichloronicotinonitrile during chemical reactions. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound during reactions?

A1: The primary pathway for the decomposition or undesired reaction of this compound is through nucleophilic aromatic substitution (SNAr). The pyridine ring, activated by the electron-withdrawing nitrile group and the three chlorine atoms, is susceptible to attack by nucleophiles. This can lead to the displacement of one or more chlorine atoms, resulting in the formation of unwanted byproducts.

Q2: Which chlorine atom on this compound is most reactive?

A2: The chlorine atoms at the 2- and 6-positions are generally more susceptible to nucleophilic attack than the chlorine at the 5-position. This is due to the electronic activation by the ring nitrogen atom, which can stabilize the intermediate formed during the SNAr reaction (the Meisenheimer complex).

Q3: What common nucleophiles can lead to the decomposition of this compound?

A3: A variety of nucleophiles can react with this compound, including:

  • Hydroxide ions (OH⁻): From water or basic conditions, leading to hydroxylation.

  • Alkoxides (RO⁻): From alcohols in the presence of a base, leading to ether formation.

  • Amines (RNH₂, R₂NH): Leading to the formation of amino-substituted pyridines.

  • Thiols (RSH): In the presence of a base, leading to thioether formation.

  • Water (H₂O): Although a weak nucleophile, it can cause hydrolysis, especially at elevated temperatures or under acidic/basic catalysis.

Q4: How can I minimize the decomposition of this compound during a reaction?

A4: To minimize decomposition, it is crucial to control the reaction conditions carefully. Key strategies include:

  • Temperature Control: Perform reactions at the lowest effective temperature to reduce the rate of unwanted side reactions.

  • Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.

  • Control of Stoichiometry: Use a precise stoichiometry of reagents to avoid excess nucleophiles that could lead to multiple substitutions.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to deprotonate your desired nucleophile without directly attacking the pyridine ring.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and formation of multiple byproducts. Uncontrolled nucleophilic substitution at multiple chlorine positions.1. Lower the reaction temperature.2. Slowly add the nucleophile to the reaction mixture.3. Use a less reactive or more sterically hindered nucleophile if possible.4. Consider using a protecting group strategy if selective substitution is desired.
Presence of hydroxylated byproducts in the final product mixture. Hydrolysis of the starting material or product by residual water.1. Thoroughly dry all solvents and reagents before use.2. Perform the reaction under a strictly inert and anhydrous atmosphere.3. During workup, use aprotic solvents and avoid prolonged contact with aqueous solutions.
Reaction is sluggish or does not proceed to completion. Insufficient activation of the nucleophile or low reaction temperature.1. If using a weak nucleophile, consider adding a suitable non-nucleophilic base to increase its reactivity.2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Ensure proper mixing and concentration of reactants.
Formation of a dark-colored reaction mixture or tar-like substances. Significant decomposition of the starting material or products under harsh reaction conditions.1. Immediately reduce the reaction temperature.2. Consider using a different solvent that is more stable under the reaction conditions.3. Re-evaluate the compatibility of all reagents in the reaction mixture.

Experimental Protocols

General Protocol for Nucleophilic Substitution on this compound

This protocol provides a general methodology for performing a nucleophilic substitution reaction while minimizing decomposition.

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.

    • Use anhydrous solvents, either freshly distilled or from a solvent purification system.

    • Ensure all reagents are of high purity and dried if necessary.

  • Reaction Setup:

    • Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon).

    • Dissolve this compound in the chosen anhydrous solvent in the reaction flask.

    • Cool the solution to the desired reaction temperature (e.g., 0°C or lower) using an appropriate cooling bath.

  • Reagent Addition:

    • Dissolve the nucleophile and any necessary base in the anhydrous solvent in a separate flask.

    • Add the nucleophile solution to the solution of this compound dropwise via a syringe pump or dropping funnel over a prolonged period. This helps to maintain a low concentration of the nucleophile and improve selectivity.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction time and to check for the formation of byproducts.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride for organometallic reagents).

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine to remove any remaining aqueous components.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.

Visualizations

Decomposition_Pathway cluster_conditions Reaction Conditions TCN This compound Decomp_Products Decomposition/Side Products (e.g., Monosubstituted, Disubstituted Pyridines) TCN->Decomp_Products SɴAr Reaction Nu Nucleophile (e.g., OH⁻, RO⁻, RNH₂) Nu->Decomp_Products Attacks Pyridine Ring Temp High Temperature Temp->TCN promotes Water Presence of Water Water->TCN promotes hydrolysis Base Strong Nucleophilic Base Base->Nu can act as nucleophile

Caption: Potential decomposition pathway of this compound via nucleophilic aromatic substitution.

Troubleshooting_Workflow cluster_solutions1 Optimize Reaction Control cluster_solutions2 Ensure Anhydrous Conditions Start Reaction with this compound Check_Yield Low Yield or Multiple Products? Start->Check_Yield Lower_Temp Lower Temperature Check_Yield->Lower_Temp Yes Check_Hydrolysis Hydroxylated Byproducts? Check_Yield->Check_Hydrolysis No Slow_Addition Slow Nucleophile Addition Lower_Temp->Slow_Addition Change_Base Use Non-nucleophilic Base Slow_Addition->Change_Base Change_Base->Start Re-run Dry_Solvents Dry Solvents/Reagents Check_Hydrolysis->Dry_Solvents Yes Success Successful Reaction Check_Hydrolysis->Success No Inert_Atmosphere Use Inert Atmosphere Dry_Solvents->Inert_Atmosphere Inert_Atmosphere->Start Re-run

Caption: Troubleshooting workflow for reactions involving this compound.

troubleshooting failed reactions with 2,5,6-Trichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5,6-Trichloronicotinonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: this compound possesses several reactive sites susceptible to nucleophilic attack. The chlorine atoms on the pyridine ring are electron-withdrawing, making the ring electron-deficient and prone to nucleophilic aromatic substitution (SNAr). The nitrile group can also undergo hydrolysis to a carboxylic acid or be used in the synthesis of various heterocyclic compounds.

Q2: I am observing low to no yield in my nucleophilic aromatic substitution (SNAr) reaction with an amine. What are the potential causes?

A2: Low or no yield in SNAr reactions with this compound can stem from several factors:

  • Insufficiently activated substrate: While the three chlorine atoms and the nitrile group activate the pyridine ring, highly electron-rich amines may still react sluggishly.

  • Poor choice of solvent: The solvent should be able to dissolve both the substrate and the nucleophile. Aprotic polar solvents like DMSO, DMF, or NMP are generally good choices.

  • Inappropriate base: A non-nucleophilic base is often required to deprotonate the amine nucleophile, increasing its reactivity. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Low reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Heating the reaction mixture is a common strategy.

Q3: My Suzuki coupling reaction with this compound is failing. What should I troubleshoot?

A3: Failed Suzuki coupling reactions are often related to the catalyst system and reaction conditions. Key areas to investigate include:

  • Catalyst and Ligand: Standard palladium catalysts may not be effective for this electron-deficient substrate. Consider using more active catalysts, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.

  • Base: The choice of base is critical. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Q4: I am attempting a Buchwald-Hartwig amination and observing significant side products. How can I improve the selectivity?

A4: Side reactions in Buchwald-Hartwig aminations, such as hydrodehalogenation (replacement of a chlorine with hydrogen), can be problematic. To enhance selectivity for the desired C-N bond formation:

  • Ligand Choice: The ligand plays a crucial role in preventing side reactions. Bulky, electron-rich ligands can promote the desired reductive elimination step over competing pathways.

  • Base Selection: Use a base that is strong enough to deprotonate the amine but does not promote side reactions. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Reaction Temperature and Time: Careful optimization of the reaction temperature and time can help minimize the formation of byproducts.

Q5: How can I hydrolyze the nitrile group of this compound to a carboxylic acid?

A5: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

  • Acidic Hydrolysis: Heating the compound under reflux with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, will yield the corresponding carboxylic acid.

  • Basic Hydrolysis: Refluxing with a strong aqueous base, like sodium hydroxide or potassium hydroxide, will initially form the carboxylate salt. Subsequent acidification with a strong acid is necessary to obtain the free carboxylic acid.

Troubleshooting Guides

Low Yield in Nucleophilic Aromatic Substitution (SNAr) with Amines
Potential Cause Troubleshooting Recommendation
Low Nucleophilicity of Amine Use a stronger, less sterically hindered amine if possible. Increase reaction temperature.
Poor Solvent Choice Screen aprotic polar solvents such as DMSO, DMF, or NMP. Ensure the solvent is anhydrous.
Inadequate Base Use a non-nucleophilic organic base like TEA or DIPEA. For less reactive amines, a stronger base like DBU may be necessary.
Low Reaction Temperature Increase the reaction temperature in increments (e.g., 80 °C, 100 °C, 120 °C). Consider using microwave irradiation for rapid heating.
Substrate Degradation Monitor the reaction by TLC or LC-MS to check for decomposition of the starting material. If degradation is observed, consider lowering the temperature and extending the reaction time.
Failed Suzuki-Miyaura Coupling Reaction
Potential Cause Troubleshooting Recommendation
Inactive Catalyst System Use a pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos).
Ineffective Base Screen inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and dry.
Poor Solvent System Use a mixture of an ethereal or aromatic solvent (e.g., 1,4-dioxane, toluene, THF) and water (e.g., 4:1 or 10:1 ratio).
Oxygen Deactivation Thoroughly degas all solvents and reagents by sparging with an inert gas (N₂ or Ar) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Boronic Acid Decomposition Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester) for increased stability.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for the amination of this compound. Optimization of the ligand, base, and temperature may be necessary for specific amine substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk flask or microwave vial.

  • Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture with stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

troubleshooting_workflow start Failed Reaction with This compound reaction_type Identify Reaction Type start->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar  Amine/Alkoxide suzuki Suzuki Coupling reaction_type->suzuki Boronic Acid buchwald Buchwald-Hartwig Amination reaction_type->buchwald Amine + Pd cat. hydrolysis Nitrile Hydrolysis reaction_type->hydrolysis Acid/Base + H2O check_reagents Check Reagent Purity and Stoichiometry snar->check_reagents suzuki->check_reagents buchwald->check_reagents hydrolysis->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) optimize_conditions->analyze_byproducts Low Yield/ Side Products success Successful Reaction optimize_conditions->success High Yield/ Pure Product analyze_byproducts->optimize_conditions Adjust Conditions

Caption: A general workflow for troubleshooting failed reactions involving this compound.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor (e.g., EGFR, VEGFR) pi3k PI3K receptor->pi3k akt Akt/PKB pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor Kinase Inhibitor (Derived from 2,5,6-TCN) inhibitor->pi3k inhibitor->akt inhibitor->mtor

Caption: Potential mechanism of action for kinase inhibitors derived from this compound targeting the PI3K/Akt/mTOR signaling pathway in cancer cells.

Technical Support Center: Cross-Coupling Reactions of 2,5,6-Trichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with catalyst deactivation during cross-coupling reactions involving 2,5,6-trichloronicotinonitrile. Given the electron-deficient and polychlorinated nature of this substrate, special considerations are required to maintain catalyst activity.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound failing or giving low yields?

A1: Low or no product formation is a significant challenge when working with polychlorinated pyridines like this compound. The primary reason is the inherent low reactivity of the Carbon-Chlorine (C-Cl) bonds, making the initial oxidative addition step in the catalytic cycle difficult.[1] Several factors can contribute to catalyst deactivation and low yield:

  • Catalyst Poisoning: The pyridine nitrogen and the nitrile group in the substrate can coordinate with the palladium center, forming inactive complexes and hindering the catalytic cycle.[2]

  • Insufficient Catalyst Activity: Standard palladium catalysts, such as Pd(PPh₃)₄, may not be active enough to efficiently break the strong C-Cl bonds of the electron-deficient pyridine ring.[1]

  • Formation of Palladium Black: The active Pd(0) catalyst can aggregate into inactive palladium black, a common issue at elevated temperatures or with poor ligand coordination.[2][3]

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation, especially if the reaction is not performed under strictly inert conditions.[3][4]

  • Ineffective Base: The base plays a crucial role in the transmetalation step. An inappropriate choice of base can lead to a stalled catalytic cycle.[1]

Q2: I'm observing the formation of a black precipitate (Palladium Black) in my reaction. What does this mean and how can I prevent it?

A2: The formation of palladium black is a common sign of catalyst deactivation where active Pd(0) species aggregate into catalytically inactive clusters.[2][3] This is often promoted by:

  • High Temperatures: Can accelerate the agglomeration process.

  • Ligand Dissociation: Particularly with sterically hindered monodentate phosphine ligands, dissociation can expose the palladium center, leading to aggregation.[3]

  • Presence of Oxygen: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst.[3]

To prevent the formation of Palladium Black:

  • Use Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald (e.g., SPhos, XPhos) or Hartwig classes, as well as N-heterocyclic carbenes (NHCs), can stabilize the monoligated Pd(0) species and prevent aggregation.[1][4]

  • Ensure Rigorous Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[2]

  • Optimize Reaction Temperature: Consider if a lower temperature for a longer duration could achieve the desired conversion without promoting aggregation.

Q3: My reaction is sluggish and stalls before completion. Could the substrate itself be deactivating the catalyst?

A3: Yes, this is a strong possibility. The this compound substrate contains two potential sources of catalyst poisoning: the pyridine ring nitrogen and the nitrile group.[2] These Lewis basic sites can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically dormant.[5][6] This is a known issue with nitrogen-containing heterocycles, which can act as inhibitors.[2][6]

Strategies to mitigate substrate-induced deactivation:

  • Ligand Choice is Critical: Employing bulky, electron-rich phosphine ligands is essential. Their steric hindrance can disfavor the binding of the pyridine nitrogen to the palladium center, keeping the catalyst active.[2][4]

  • Use of Additives: In some cases, the addition of a Lewis acid, such as B(OMe)₃, can bind to the pyridine nitrogen, preventing it from poisoning the palladium catalyst.[6]

Q4: I am seeing significant amounts of homocoupling and/or protodeboronation in my Suzuki-Miyaura reaction. What are the causes?

A4: These side reactions are often linked to issues in the catalytic cycle and reagent stability:

  • Homocoupling: The coupling of two boronic acid molecules is frequently caused by the presence of oxygen, which can promote this oxidative side reaction.[2][6] It can also occur if Pd(II) species are present without being efficiently reduced to the active Pd(0) catalyst.[6] Rigorous degassing and using a reliable Pd(0) source or precatalyst can minimize this.[2]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom. This can be caused by excess water or acidic impurities in the reaction mixture. Using anhydrous solvents, fresh reagents, and sometimes a weaker or less nucleophilic base can help.[1] Using more stable boronic esters (e.g., pinacol esters) is also a common strategy.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Low to No Conversion 1. Insufficient Catalyst Activity: C-Cl bond is not being activated.[1] 2. Catalyst Poisoning: Substrate nitrogen or nitrile group is inhibiting the catalyst.[2] 3. Improper Base: Transmetalation step is failing.[1] 4. Oxygen Sensitivity: Active Pd(0) catalyst has been oxidized.[1]1. Switch to a more active catalyst system. Use palladium precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] 2. Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%). 3. Screen different bases. Use strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1] 4. Ensure rigorous degassing of all solvents and reagents.[2]
Reaction Starts but Stalls 1. Catalyst Deactivation: Gradual formation of inactive species (e.g., Pd-black, poisoned complexes).[2][3] 2. Ligand Degradation: Phosphine ligand is being consumed over time.[2] 3. Reagent Instability: Boronic acid or other coupling partner is degrading under reaction conditions.1. Use a more robust ligand that is less prone to degradation and better at stabilizing the catalyst.[4] 2. Consider a lower reaction temperature for a longer period. 3. Add a second charge of catalyst/ligand midway through the reaction. 4. Use boronic esters instead of boronic acids for enhanced stability.[1]
Formation of Black Precipitate 1. Catalyst Aggregation (Pd Black): High temperature, poor ligation, or presence of oxygen.[2][3]1. Improve ligand stability. Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for bulky monophosphines). 2. Verify inert atmosphere. Re-evaluate degassing procedures.[2] 3. Lower the reaction temperature.
Multiple Side Products 1. Homocoupling: Presence of oxygen.[2][6] 2. Protodeboronation (Suzuki): Presence of water/protons.[1] 3. Hydrodehalogenation: Unproductive side reactions consuming the starting material.1. Improve degassing. Use freeze-pump-thaw cycles for best results.[2] 2. Use anhydrous solvents and fresh reagents. 3. Optimize the base and solvent system.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Cross-Coupling of this compound

This protocol is adapted from best practices for challenging heteroaryl chlorides.[1]

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.5 equiv), and a finely ground strong base such as K₃PO₄ (3.0 equiv).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the corresponding ligand if not using a precatalyst.

  • System Inerting:

    • Seal the flask with a septum.

    • Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition:

    • Add a thoroughly degassed solvent system via syringe. A mixture of an organic solvent and water (e.g., dioxane/water 10:1) is often effective.[1]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visual Troubleshooting and Process Flows

The following diagrams illustrate key concepts for understanding and troubleshooting the cross-coupling of this compound.

G cluster_0 Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Q_Catalyst Is the catalyst system active enough for C-Cl activation? Start->Q_Catalyst S_Catalyst Switch to Buchwald (SPhos, XPhos) or NHC ligands. Increase catalyst loading. Q_Catalyst->S_Catalyst No Q_Poisoning Is substrate poisoning the catalyst? Q_Catalyst->Q_Poisoning Yes End Re-run Optimized Reaction S_Catalyst->End S_Poisoning Use bulky ligands to shield Pd center. Consider Lewis acid additive (e.g., B(OMe)3). Q_Poisoning->S_Poisoning Yes Q_Base Is the base effective? Q_Poisoning->Q_Base No S_Poisoning->End S_Base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). Q_Base->S_Base No Q_Degas Is the system properly degassed? Q_Base->Q_Degas Yes S_Base->End S_Degas Degas solvents thoroughly (Freeze-Pump-Thaw). Q_Degas->S_Degas No Q_Degas->End Yes S_Degas->End

Caption: A logical workflow for troubleshooting low-yield reactions.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Pd_Black Palladium Black (Inactive Aggregate) Pd0->Pd_Black Aggregation Pd0->Pd_Black Poisoned Poisoned Complex [L-Pd(0)-Substrate] Pd0->Poisoned Coordination to N-sites Pd0->Poisoned Oxidized Oxidized Ligand/ Inactive Pd(II) Pd0->Oxidized O2 Exposure PdII L-Pd(II)(Ar)(Cl) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R L-Pd(II)(Ar)(R') Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product ArCl 2,5,6-Trichloro- nicotinonitrile ArCl->OxAdd

Caption: Key deactivation pathways branching from the main catalytic cycle.

References

Technical Support Center: Regioselectivity in Reactions of 2,5,6-Trichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing regioselectivity issues encountered during the chemical modification of 2,5,6-trichloronicotinonitrile. Due to the limited availability of specific experimental data in the public domain for this particular compound, this guide focuses on the general principles of nucleophilic aromatic substitution (SNAr) on polychlorinated pyridine rings, drawing parallels from closely related systems. The troubleshooting advice and FAQs are based on established mechanistic understanding and are intended to guide experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the likely positions for nucleophilic attack on this compound?

A1: In polychlorinated pyridines, the positions for nucleophilic attack are primarily dictated by the electronic effects of the ring nitrogen and the substituents. The pyridine nitrogen is electron-withdrawing, reducing electron density at the α (2 and 6) and γ (4) positions, making them more susceptible to nucleophilic attack. The cyano group at the 3-position is also a strong electron-withdrawing group, further activating the ring.

Based on these principles, the expected order of reactivity for the chloro substituents in this compound is generally C6 > C2 > C5. The C6 and C2 positions are both α to the ring nitrogen, making them highly activated. The C6 position is often favored due to potential steric hindrance at the C2 position from the adjacent cyano group. The C5 position is least likely to react as it is β to the ring nitrogen and less electronically activated.

Q2: How does the nature of the nucleophile affect regioselectivity?

A2: The properties of the nucleophile, such as its hardness/softness and steric bulk, can influence the site of substitution.

  • Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, primary amines) tend to react at the most electronically deficient position, which is often the C6 position. Softer nucleophiles might show different selectivity, although this is less predictable without specific experimental data.

  • Steric Hindrance: Bulky nucleophiles (e.g., secondary amines like diisopropylamine, or tert-butoxide) will preferentially attack the sterically most accessible position. In the case of this compound, the C6 position is generally less sterically hindered than the C2 position, which is flanked by the C3-cyano group.

Q3: What reaction conditions can be modified to control regioselectivity?

A3: Several reaction parameters can be adjusted to influence the regioselectivity of nucleophilic substitution:

  • Temperature: Kinetically controlled reactions (lower temperatures) often favor the most electronically activated position (likely C6). At higher temperatures, a thermodynamically more stable product might be formed, which could potentially be a different regioisomer.

  • Solvent: The polarity of the solvent can influence the reaction rate and selectivity by stabilizing or destabilizing charged intermediates (Meisenheimer complexes). Aprotic polar solvents like DMF, DMSO, or NMP are commonly used for SNAr reactions.

  • Base: When using nucleophiles that require deprotonation (e.g., alcohols, thiols, or some amines), the choice and stoichiometry of the base can be critical. A strong, non-nucleophilic base is often preferred to generate the active nucleophile without competing in the substitution reaction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or low conversion 1. Insufficiently activated substrate. 2. Poor nucleophile. 3. Reaction temperature too low.1. While this compound is expected to be reactive, ensure the quality of the starting material. 2. Use a stronger nucleophile or generate a more potent nucleophile in situ (e.g., using a strong base to deprotonate an alcohol). 3. Gradually increase the reaction temperature. Consider microwave irradiation to accelerate the reaction.
Mixture of regioisomers obtained 1. Similar reactivity of different chloro-positions under the chosen conditions. 2. Thermodynamic equilibration at higher temperatures.1. Lower the reaction temperature to favor kinetic control. 2. Use a more sterically demanding nucleophile to favor substitution at the less hindered position (likely C6). 3. Screen different solvents to optimize selectivity.
Di- or tri-substitution observed 1. Stoichiometry of the nucleophile is too high. 2. The mono-substituted product is more reactive than the starting material.1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. 2. Add the nucleophile slowly to the reaction mixture to maintain a low concentration. 3. Lower the reaction temperature to reduce the rate of subsequent substitutions.
Decomposition of starting material or product 1. Reaction temperature is too high. 2. Presence of water or other reactive impurities. 3. Strong basic conditions causing side reactions.1. Reduce the reaction temperature. 2. Ensure all reagents and solvents are anhydrous. 3. Use a milder base or a stoichiometric amount of base.

Experimental Protocols (General Framework)

Note: The following are generalized protocols and should be adapted and optimized for specific nucleophiles and desired outcomes.

General Procedure for Amination:

  • To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, NMP, or dioxane) under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0-1.2 eq.).

  • If the amine salt is formed, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) can be added.

  • The reaction mixture is stirred at a controlled temperature (starting from room temperature and gradually increasing if no reaction is observed).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or recrystallization.

General Procedure for Alkoxylation:

  • To a suspension of a strong base (e.g., sodium hydride, 1.1 eq.) in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere, add the alcohol (1.1 eq.) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the alkoxide.

  • Cool the mixture to the desired reaction temperature and add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification is achieved by column chromatography or recrystallization.

Visualizing Reaction Logic

The following diagram illustrates the decision-making process for troubleshooting regioselectivity in the substitution reactions of this compound.

G cluster_nucleophile Nucleophile Considerations cluster_conditions Condition Optimization start Start: Reaction of This compound issue Problem: Poor Regioselectivity (Mixture of Isomers) start->issue nucleophile Analyze Nucleophile issue->nucleophile conditions Analyze Reaction Conditions issue->conditions sterics Is the nucleophile bulky? nucleophile->sterics electronic Is the nucleophile hard or soft? nucleophile->electronic temp Lower Temperature conditions->temp solvent Screen Solvents conditions->solvent sterics_yes Yes: Expect substitution at less hindered position (C6). sterics->sterics_yes sterics_no No: Electronic effects will dominate. sterics->sterics_no electronic_hard Hard: Favors most electron-deficient site (C6). electronic->electronic_hard electronic_soft Soft: Selectivity may vary. electronic->electronic_soft temp_outcome temp_outcome temp->temp_outcome Favors kinetic product, a single regioisomer. solvent_outcome solvent_outcome solvent->solvent_outcome May alter intermediate stability and influence selectivity.

Caption: Troubleshooting workflow for regioselectivity issues.

Validation & Comparative

Navigating Reactivity: A Comparative Analysis of 2,5,6-Trichloronicotinonitrile and Other Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted halopyridines is paramount for the efficient synthesis of novel chemical entities. This guide provides a comprehensive comparison of the reactivity of 2,5,6-trichloronicotinonitrile with other common halopyridines, focusing on two of the most synthetically valuable transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By presenting available experimental data and detailed protocols, this document serves as a practical resource for predicting and harnessing the unique chemical behavior of these important building blocks.

Executive Summary

This compound stands out as a highly versatile pyridine building block due to the presence of three chloro-substituents and a strongly electron-withdrawing nitrile group. This unique substitution pattern imparts a distinct reactivity profile compared to less substituted halopyridines. In general, the electron-deficient nature of the pyridine ring, further accentuated by the nitrile group, renders this compound highly susceptible to nucleophilic aromatic substitution. Conversely, the chloro-substituents, while generally less reactive than their bromo or iodo counterparts in palladium-catalyzed cross-coupling reactions, offer opportunities for selective functionalization under appropriate conditions. This guide will delve into the specifics of this reactivity, offering a comparative perspective against other relevant halopyridines.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry, enabling the introduction of a wide array of nucleophiles. The reactivity of halopyridines in SNAr is predominantly governed by the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups and the strategic placement of the leaving group.

Relative Reactivity

The pyridine nitrogen atom and the nitrile group in this compound work in concert to strongly activate the ring towards nucleophilic attack. The chlorine atoms at the 2- and 6-positions are particularly activated due to their ortho and para relationship to the ring nitrogen, which can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance. The chlorine at the 5-position is meta to the nitrogen and is therefore expected to be the least reactive towards SNAr.

While direct kinetic data for this compound is not extensively available in the literature, a qualitative comparison with other chloropyridines can be made based on established principles. The presence of the strongly deactivating nitrile group suggests that this compound is significantly more reactive towards nucleophiles than compounds like 2,6-dichloropyridine. In N-methylpyridinium ions, the reactivity order for leaving groups in SNAr reactions has been observed as 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, highlighting the activating effect of the cyano group.[1][2]

SNAr_Reactivity cluster_0 Relative Reactivity in SNAr This compound This compound Pentachloropyridine Pentachloropyridine This compound->Pentachloropyridine > 2,6-Dichloropyridine 2,6-Dichloropyridine Pentachloropyridine->2,6-Dichloropyridine > 2-Chloropyridine 2-Chloropyridine 2,6-Dichloropyridine->2-Chloropyridine > Suzuki_Workflow cluster_workflow General Suzuki-Miyaura Coupling Workflow start Combine Halopyridine, Boronic Acid/Ester, and Base in Solvent degas Degas the reaction mixture start->degas add_catalyst Add Palladium Catalyst and Ligand degas->add_catalyst heat Heat the reaction mixture under inert atmosphere add_catalyst->heat workup Aqueous Workup and Extraction heat->workup purify Purification by Chromatography workup->purify

References

The Biological Versatility of Nicotinonitrile Scaffolds: A Comparative Guide to Their Anticancer and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nicotinonitrile scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of potent and selective therapeutic agents. While direct studies on the biological activity of 2,5,6-trichloronicotinonitrile derivatives are limited in publicly available literature, a comprehensive analysis of related nicotinonitrile and cyanopyridine derivatives provides significant insights into their potential as anticancer and antimicrobial agents. This guide offers a comparative overview of the biological activities of various nicotinonitrile derivatives, supported by experimental data and detailed protocols, to inform future drug discovery efforts.

This guide will comparatively analyze the biological activities of various substituted nicotinonitrile derivatives, with a focus on their anticancer and antimicrobial properties. We will also explore alternative heterocyclic scaffolds that exhibit similar biological profiles, providing a broader context for drug development.

Comparative Analysis of Biological Activity

The biological activity of nicotinonitrile derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. This section presents a comparative summary of the anticancer and antimicrobial activities of various derivatives, with quantitative data presented for clear comparison.

Anticancer Activity

Nicotinonitrile derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Nicotinonitrile Derivatives and Analogs

Compound/DerivativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Mechanism of ActionReference
Cyanopyridinone 1 HepG23.21 ± 0.245-FU4.8 ± 0.3Pim-1 Kinase Inhibition[1]
HCT-1164.15 ± 0.315-FU5.2 ± 0.4Pim-1 Kinase Inhibition[1]
MCF-75.82 ± 0.455-FU6.1 ± 0.5Pim-1 Kinase Inhibition[1]
PC-36.24 ± 0.515-FU7.3 ± 0.6Pim-1 Kinase Inhibition[1]
Chlorinated Cyanopyridine 2 HepG22.89 ± 0.195-FU4.8 ± 0.3Pim-1 Kinase Inhibition[1]
HCT-1163.78 ± 0.285-FU5.2 ± 0.4Pim-1 Kinase Inhibition[1]
MCF-74.91 ± 0.375-FU6.1 ± 0.5Pim-1 Kinase Inhibition[1]
PC-35.56 ± 0.435-FU7.3 ± 0.6Pim-1 Kinase Inhibition[1]
Pyrimidine-5-carbonitrile 11e HCT-1161.14Sorafenib>10VEGFR-2 Inhibition[2]
MCF-71.54Sorafenib>10VEGFR-2 Inhibition[2]
2-phenylacrylonitrile 1g2a HCT1160.0059Taxol-Tubulin Polymerization Inhibition
BEL-74020.0078Taxol-Tubulin Polymerization Inhibition
Antimicrobial Activity

Substituted nicotinonitriles have also been investigated for their activity against a range of bacterial and fungal pathogens. The introduction of various functional groups can modulate their spectrum of activity and potency.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Nicotinonitrile Derivatives

Compound/DerivativeS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. flavusReference
Triazole-linked Nicotinonitrile 6c 10.52424[3]
Triazole-linked Nicotinonitrile 6d 0.514212[3]
Triazole-linked Nicotinonitrile 6f 2110.548[3]
Triazole-linked Nicotinonitrile 6i 120.510.51[3]
Ciprofloxacin (Reference) 0.5-20.25-10.015-10.25-4--
Fluconazole (Reference) ----0.25-16-

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key biological assays.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2][4][5][6][7]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after incubation.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by anticancer nicotinonitrile derivatives.

Pim-1 Kinase Inhibition Pathway

Pim-1 is a serine/threonine kinase that is overexpressed in several cancers and plays a crucial role in cell survival and proliferation.[1] Nicotinonitrile derivatives have been shown to inhibit Pim-1 kinase, leading to apoptosis.

Pim1_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Pim1_Kinase Pim-1 Kinase Growth_Factor_Receptor->Pim1_Kinase Activates Bad Bad Pim1_Kinase->Bad Phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Induces Nicotinonitrile_Derivative Nicotinonitrile Derivative Nicotinonitrile_Derivative->Pim1_Kinase Inhibits

Caption: Inhibition of the Pim-1 kinase signaling pathway by nicotinonitrile derivatives.

VEGFR-2 Inhibition Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation_Migration Cell Proliferation & Migration ERK->Proliferation_Migration Promotes Nicotinonitrile_Derivative Nicotinonitrile Derivative Nicotinonitrile_Derivative->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinonitrile derivatives.

Conclusion

The nicotinonitrile scaffold is a highly valuable platform for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. The biological activity of these derivatives can be finely tuned through chemical modification, allowing for the optimization of potency and selectivity. While the exploration of this compound as a starting material is an area ripe for future investigation, the existing body of research on related nicotinonitrile and cyanopyridine derivatives provides a strong foundation and compelling rationale for its potential in medicinal chemistry. Further studies focusing on the synthesis and biological evaluation of a diverse library of this compound derivatives are warranted to unlock the full therapeutic potential of this promising chemical scaffold.

References

A Comparative Guide to the Validation of Analytical Methods for 2,5,6-Trichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2,5,6-Trichloronicotinonitrile is critical for ensuring product quality and safety. This guide provides an objective comparison of suitable analytical methodologies, supported by experimental data from analogous compounds, to aid in the selection and validation of an appropriate analytical method.

Comparison of Analytical Methods

While specific validated methods for this compound are not extensively documented in publicly available literature, methods for structurally similar compounds, such as pyridine and other chlorinated pesticides, provide a strong basis for comparison. The primary analytical techniques suitable for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.

Table 1: Comparison of Analytical Method Performance for Compounds Analogous to this compound

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.999> 0.99
Accuracy (% Recovery) 82% - 87%98% - 102%89.5% - 104.9%[1]
Precision (% RSD) < 10%< 2%≤11%[1]
Limit of Detection (LOD) 0.01-0.03 µg/L[2]~5 ppb0.070 ppm
Limit of Quantitation (LOQ) Not Specified~15 ppb0.206 ppm

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted and validated for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method, particularly suitable for the analysis of volatile and semi-volatile compounds like chlorinated nicotinonitriles.

Sample Preparation:

  • Extraction: Extract the sample with a suitable organic solvent such as dichloromethane or acetonitrile.

  • Cleanup: The extract may require cleanup using solid-phase extraction (SPE) with a sorbent like basic alumina to remove interfering matrix components.

  • Derivatization (if necessary): For compounds with poor volatility or chromatographic behavior, derivatization may be required. For related compounds like 4-hydroxy-2,5,6-trichloroisophthalonitrile, methylation with diazomethane has been used.[2]

Instrumental Analysis:

  • System: Gas chromatograph coupled to a mass spectrometer with an electron capture detector (ECD) for enhanced sensitivity to halogenated compounds, or a mass spectrometer for definitive identification.[2]

  • Column: A capillary column suitable for the separation of chlorinated organic compounds (e.g., DB-5ms, HP-5ms).

  • Injection: Splitless injection is typically used for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of around 90°C, ramped to 200-220°C.[3]

  • MS Detection: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with UV or MS/MS Detection

HPLC is a versatile technique suitable for a wide range of compounds. For this compound, a reversed-phase method would be appropriate.

Sample Preparation:

  • Dissolution: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol.

  • Filtration: Filter the sample solution through a 0.45 µm filter to remove particulate matter.

Instrumental Analysis (HPLC-UV):

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a modifier like formic acid to improve peak shape.

  • Flow Rate: Typically 0.8 - 1.5 mL/min.[4][5]

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., 252 nm or 260 nm).[4][5]

Instrumental Analysis (LC-MS/MS):

  • System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

  • Column: A UPLC/UHPLC column for faster analysis and better resolution (e.g., Acquity UPLC BEH C18).[1]

  • Mobile Phase: A mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid.[6]

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]

Visualizing the Workflow and Method Selection

To further aid in the understanding of the analytical process, the following diagrams illustrate a typical experimental workflow and a decision-making process for method selection.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Collection extraction Solvent Extraction start->extraction cleanup Solid-Phase Extraction Cleanup extraction->cleanup concentration Solvent Evaporation & Reconstitution cleanup->concentration injection Sample Injection concentration->injection separation Chromatographic Separation (GC or HPLC) injection->separation detection Detection (MS, ECD, or UV) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the analysis of this compound.

G rect_node rect_node start Start: Method Selection sensitivity High Sensitivity Required? start->sensitivity matrix Complex Sample Matrix? sensitivity->matrix Yes volatility Analyte Volatile? sensitivity->volatility No instrumentation_lc LC-MS/MS Available? matrix->instrumentation_lc Yes gc_ms Select GC-MS matrix->gc_ms No instrumentation_gc GC-MS Available? volatility->instrumentation_gc Yes hplc_uv Select HPLC-UV volatility->hplc_uv No instrumentation_lc->gc_ms No lc_ms Select LC-MS/MS instrumentation_lc->lc_ms Yes instrumentation_gc->gc_ms Yes instrumentation_gc->hplc_uv No

References

Comparative Analysis of the Cytotoxicity of Nicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various analogs of 2,5,6-Trichloronicotinonitrile based on available experimental data. While specific cytotoxic data for this compound was not prominently available in the reviewed literature, numerous studies have investigated the anticancer potential of its structural analogs. This document summarizes key findings, presents quantitative data in a clear format, and details the experimental methodologies employed in these studies to facilitate further research and drug development efforts in this area.

Cytotoxicity Data of Nicotinonitrile Analogs

The cytotoxic activity of several newly synthesized nicotinonitrile derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values for various nicotinonitrile analogs from different studies, providing a basis for comparing their cytotoxic efficacy.

Compound IDCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
Compound 4 MCF-7 (Breast)-0.57[1]
HepG2 (Liver)-1.13[1]
Compound 6 MCF-7 (Breast)-2.83[1]
HepG2 (Liver)-3.14[1]
Compound 8 MCF-7 (Breast)0.02 ± 0.001-[2]
NCI-H460 (Lung)0.01 ± 0.002-[2]
SF-268 (CNS)0.02 ± 0.003-[2]
Compound 9 MCF-7 (Breast)-3.15[1]
HepG2 (Liver)-4.16[1]
Compound 10 MCF-7 (Breast)-2.11[1]
HepG2 (Liver)-2.49[1]
Compound 11 MCF-7 (Breast)-1.31[1]
HepG2 (Liver)-0.99[1]
Compound 13 HepG2 (Liver)8.78 ± 0.7-[3]
HeLa (Cervical)15.32 ± 1.2-[3]
Compound 16 MCF-7 (Breast)0.01 ± 0.002-[2]
NCI-H460 (Lung)0.02 ± 0.001-[2]
SF-268 (CNS)0.01 ± 0.001-[2]
Compound 19 HepG2 (Liver)5.16 ± 0.4-[3]
HeLa (Cervical)4.26 ± 0.3-[3]
Compound 2d HeLa, DU145, HepG2, MDA-MB-231, MCF7-< 20[4]
Compound 3e HeLa, DU145, HepG2, MDA-MB-231, MCF7-< 20[4]
Compound 14a NCIH 460 (Lung)-25 ± 2.6 nM[5]
RKOP 27-16 ± 2 nM[5]
HeLa (Cervical)-127 ± 25 nM[5]
U937 (Leukemia)-422 ± 26 nM[5]
SKMEL 28 (Melanoma)-255 ± 2 nM[5]
Doxorubicin HepG2 (Liver)4.50 ± 0.2-[3]
HeLa (Cervical)5.57 ± 0.4-[3]
Staurosporine MCF-7 (Breast)-6.76[1]
HepG2 (Liver)-5.07[1]

Note: Some studies reported IC50 values in µg/mL while others used µM. Direct comparison between these units requires knowledge of the compounds' molecular weights. Doxorubicin and Staurosporine are included as common positive controls.

Experimental Protocols

The evaluation of the cytotoxic activity of nicotinonitrile analogs is predominantly carried out using the MTT assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere and grow for 24 hours in a suitable culture medium supplemented with fetal bovine serum.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (nicotinonitrile analogs). A negative control (vehicle, typically DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 48 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well.

  • Formazan Solubilization: The plates are incubated for another few hours (e.g., 4 hours) to allow for the formation of formazan crystals. Subsequently, the MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the MTT assay used to assess the cytotoxicity of nicotinonitrile analogs.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture seeding 2. Seed Cells in 96-well Plates cell_culture->seeding adhesion 3. 24h Incubation for Adhesion seeding->adhesion add_compounds 4. Add Nicotinonitrile Analogs (Varying Concentrations) adhesion->add_compounds incubation 5. Incubate for 24-48h add_compounds->incubation add_mtt 6. Add MTT Reagent incubation->add_mtt formazan_formation 7. Incubate for 4h (Formazan Formation) add_mtt->formazan_formation solubilization 8. Solubilize Formazan (e.g., with DMSO) formazan_formation->solubilization read_absorbance 9. Measure Absorbance solubilization->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity testing.

This guide highlights that several analogs of this compound exhibit potent cytotoxic effects against various cancer cell lines. In particular, compounds 8 and 16 have shown exceptionally high potency with IC50 values in the nanomolar range against breast, lung, and CNS cancer cell lines.[2] The detailed experimental protocol and workflow provided herein offer a standardized approach for future comparative studies and the screening of novel nicotinonitrile derivatives as potential anticancer agents. Further investigation into the structure-activity relationships of these compounds is warranted to guide the design of more effective and selective anticancer drugs.

References

comparative study of catalysts for 2,5,6-Trichloronicotinonitrile functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Functionalization of Polychlorinated Nicotinonitriles

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 2,5,6-trichloronicotinonitrile core is a critical step in the synthesis of a wide array of biologically active compounds and functional materials. The strategic introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds allows for the fine-tuning of molecular properties, making the selection of an appropriate catalytic system paramount. This guide provides a comparative overview of common palladium, nickel, and copper-based catalysts for the functionalization of chlorinated pyridine scaffolds, serving as a model for this compound.

Catalyst Performance Comparison

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in the functionalization of electron-deficient and sterically hindered substrates like polychlorinated nicotinonitriles. Below is a summary of representative catalytic systems for Suzuki-Miyaura C-C coupling and Buchwald-Hartwig C-N coupling reactions on chloropyridine substrates.

Reaction TypeCatalyst SystemSubstrate ExampleCoupling PartnerBaseSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura (C-C Coupling) Pd(PPh₃)₄2-Chloropyridine derivativeArylboronic acidK₂CO₃Toluene/H₂O10085[1]
Pd(dppf)Cl₂2-Chloropyridine derivativeArylboronic acidCs₂CO₃Dioxane9092[1]
Pd(OAc)₂ / SPhos2-Chloropyridine derivativeArylboronic acidK₃PO₄Toluene11088[1]
NiCl₂(dppf)3- and 4-ChloropyridinePhenylboronic acidK₃PO₄Dioxane80Good[2]
Buchwald-Hartwig (C-N Coupling) Pd₂(dba)₃ / XPhos2-ChloropyridinePrimary AmineNaOtBuToluene10095[3]
Pd(OAc)₂ / RuPhos2-ChloropyridinePrimary AmineNaOtBuToluene10088[3]
Pd₂(dba)₃ / SPhos2-ChloropyridinePrimary AmineNaOtBuToluene10092[3]
CuI / LigandAryl HalideAmineBaseSolventVariesGood[4]

Experimental Protocols

Detailed experimental procedures are essential for the successful replication and adaptation of catalytic reactions. Below are general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the functionalization of this compound.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of Chloropyridines

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions.[5][6][7]

Materials:

  • Substituted chloropyridine (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, P(t-Bu)₃, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF, THF)

  • Schlenk tube or round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the substituted chloropyridine, arylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of Halopyridines

This protocol provides a general framework for the Buchwald-Hartwig amination of halopyridines.[3][8]

Materials:

  • Halopyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol % Pd)

  • Phosphine ligand (e.g., XPhos, 0.048 mmol, 4.8 mol %)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the halopyridine, amine, palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Catalyst Screening

The following diagram illustrates a typical high-throughput screening workflow for optimizing the catalyst system for the functionalization of a given substrate.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_optimization Optimization start Start: Define Substrate and Coupling Partner reagents Prepare Stock Solutions: - Substrate - Coupling Partner - Catalysts - Ligands - Bases start->reagents dispense Dispense Reagents into Microplate Wells reagents->dispense seal_react Seal Plate and React under Inert Atmosphere at Defined Temperature dispense->seal_react quench Quench Reactions seal_react->quench analyze Analyze by LC-MS or GC-MS to Determine Yield quench->analyze data Data Analysis and Identification of Hits analyze->data scale_up Scale-up and Further Optimization data->scale_up

Caption: A typical experimental workflow for catalyst screening.

Catalytic Cycle for Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a well-established catalytic cycle with a palladium catalyst.[9][10][11][12]

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pdiix R-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation R'-B(OR)₂ pdiir R-Pd(II)L_n-R' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Catalytic Cycle for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination also proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[13][14][15][16]

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L_n-X oxidative_addition->pdiix amine_coordination Amine Coordination pdiix->amine_coordination HNR'R'' pd_amine_complex [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)L_n-NR'R'' deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: The catalytic cycle for Buchwald-Hartwig amination.

References

A Comparative Guide to Purity Assessment of Synthesized 2,5,6-Trichloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is of paramount importance, directly impacting experimental outcomes, reproducibility, and the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2,5,6-Trichloronicotinonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We present detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection of the most appropriate method for your specific research needs.

Alternative Compounds and Synthesis Intermediates

While this compound is a critical building block, researchers may also encounter or utilize alternative chlorinated nicotinonitrile derivatives or precursors. The purity assessment methods detailed in this guide are broadly applicable to these related compounds. Common alternatives or precursors can include:

  • 2,6-Dichloronicotinonitrile

  • 5,6-Dichloronicotinonitrile

  • 2,5,6-Trichloronicotinic acid

  • Various partially chlorinated nicotinonitrile isomers

The choice of analytical method will depend on the specific impurities expected from the synthetic route employed.

Purity Assessment Methods

The purity of this compound can be determined using several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of organic compounds due to its high resolution and sensitivity.[1] A well-developed HPLC method can effectively separate this compound from starting materials, by-products, and other impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detector should be set to the maximum absorption wavelength (λmax) of this compound, which can be determined by a UV-Vis scan. Monitoring at a lower wavelength (e.g., 220 nm) can also be useful for detecting impurities that may not absorb at the λmax of the main compound.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification of impurities.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure the elution of all components.

  • Injector Temperature: 250 °C.

  • MS Detector: Operated in electron ionization (EI) mode. The mass range should be set to scan for the expected molecular ion of this compound and potential impurities.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis: The total ion chromatogram (TIC) is used to determine the relative peak areas for purity calculation. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard for the analyte itself.[2] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2]

Experimental Protocol: ¹H qNMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard and dissolve them in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Comparison of Purity Assessment Methods

FeatureHPLCGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and boiling point, with mass-based detectionNuclear magnetic resonance signal intensity proportional to molar concentration
Typical Purity Range 95-99.9%90-99.9%90-99.9%
Limit of Detection Low (ng to pg)Very Low (pg to fg)High (µg to mg)
Selectivity HighVery HighModerate to High
Quantitation Relative (Area %) or Absolute (with certified standard)Relative (Area %) or Absolute (with certified standard)Absolute (with certified internal standard)
Impurity Identification Possible with DAD or MS detectorExcellentPossible for structurally related impurities
Sample Throughput HighHighModerate
Advantages Robust, widely available, high resolutionHigh sensitivity, excellent for volatile impurities and identificationAbsolute quantification without a specific reference standard for the analyte
Disadvantages Requires a reference standard for absolute quantificationLimited to volatile and thermally stable compoundsLower sensitivity, potential for signal overlap

Workflow for Purity Assessment of this compound

The following diagram illustrates a typical workflow for assessing the purity of a newly synthesized batch of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_preliminary Preliminary Analysis cluster_primary Primary Purity Assessment cluster_confirmation Confirmatory & Impurity ID cluster_quantification Absolute Quantification cluster_final Final Decision Synthesis Synthesized This compound TLC TLC Analysis (Spot Check) Synthesis->TLC Initial Check HPLC HPLC (Area % Purity) TLC->HPLC Proceed if single spot GCMS GC-MS (Volatile Impurities) HPLC->GCMS If purity >95% NMR ¹H & ¹³C NMR (Structural Confirmation) HPLC->NMR qNMR qNMR (Absolute Purity) HPLC->qNMR For reference standard or high accuracy Decision Accept or Repurify HPLC->Decision If purity <95% GCMS->Decision NMR->Decision qNMR->Decision

Caption: Workflow for the purity assessment of this compound.

Signaling Pathway and Logical Relationship Visualization

In the context of drug development, understanding how impurities might affect biological pathways is crucial. While this compound itself is an intermediate, its purity is vital for the synthesis of active pharmaceutical ingredients (APIs) that may target specific signaling pathways. An impurity could potentially interact with the target or other off-target pathways, leading to erroneous biological data or unexpected toxicity.

The following diagram illustrates the logical relationship between the purity of the synthesized compound and its impact on downstream biological assays.

Purity_Impact_Diagram cluster_synthesis Synthesis & Purification cluster_assay Biological Assay cluster_results Experimental Outcome Synthesized_Compound Synthesized This compound Pure_Compound Pure API Synthesized_Compound->Pure_Compound High Purity Impure_Compound API with Impurities Synthesized_Compound->Impure_Compound Low Purity Target_Pathway Target Signaling Pathway Pure_Compound->Target_Pathway Specific Interaction Impure_Compound->Target_Pathway Off_Target_Pathway Off-Target Effects Impure_Compound->Off_Target_Pathway Non-specific Interaction Accurate_Data Accurate & Reproducible Biological Data Target_Pathway->Accurate_Data Inaccurate_Data Inaccurate or Misleading Biological Data Off_Target_Pathway->Inaccurate_Data

Caption: Impact of compound purity on biological assay outcomes.

References

Navigating the Synthesis of 2,5,6-Trichloronicotinonitrile: A Comparative Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and safe production of key intermediates is paramount. 2,5,6-Trichloronicotinonitrile, a crucial building block for various pharmaceutical and agrochemical compounds, can be synthesized through several routes. This guide provides a comparative analysis of two prominent methods: direct chlorination of a dihydroxy precursor and the Sandmeyer reaction of an amino-substituted pyridine.

This publication offers a detailed examination of these synthetic pathways, presenting experimental data, protocols, and a logical workflow to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparing Synthesis Routes

The selection of a synthetic route for this compound hinges on factors such as precursor availability, desired yield and purity, and scalability. Below is a summary of the key performance indicators for the two primary methods.

ParameterRoute 1: Direct ChlorinationRoute 2: Sandmeyer Reaction
Starting Material 5-Chloro-2,6-dihydroxynicotinonitrile2-Amino-5,6-dichloronicotinonitrile
Key Reagents Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅)Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl)
Typical Yield HighModerate to High
Purity Good to ExcellentGood
Reaction Conditions High temperature, anhydrousLow temperature (diazotization), moderate temperature (Sandmeyer)
Key Advantages Potentially fewer steps, high yieldMilder conditions for the final step, avoids large excess of phosphorus reagents
Key Disadvantages Harsh reagents, potential for side reactionsDiazonium intermediate can be unstable, requires careful temperature control

Visualizing the Synthetic Pathways

A logical workflow for the synthesis of this compound via the two discussed routes is depicted below.

G cluster_0 Route 1: Direct Chlorination cluster_1 Route 2: Sandmeyer Reaction A1 5-Chloro-2,6-dihydroxynicotinonitrile B1 Chlorination (POCl₃, PCl₅) A1->B1 C1 This compound B1->C1 A2 2-Amino-5,6-dichloronicotinonitrile B2 Diazotization (NaNO₂, HCl) A2->B2 C2 Diazonium Salt Intermediate B2->C2 D2 Sandmeyer Reaction (CuCl) C2->D2 E2 This compound D2->E2

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the two synthesis routes. These protocols are based on established chemical principles and analogous transformations reported in the literature.

Route 1: Direct Chlorination of 5-Chloro-2,6-dihydroxynicotinonitrile

This method involves the direct conversion of the hydroxyl groups of the pyridine ring to chlorides using a mixture of phosphorus oxychloride and phosphorus pentachloride.

Materials:

  • 5-Chloro-2,6-dihydroxynicotinonitrile

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Inert solvent (e.g., toluene)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 5-Chloro-2,6-dihydroxynicotinonitrile in an excess of phosphorus oxychloride is prepared.

  • Phosphorus pentachloride is added portion-wise to the suspension.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by a suitable technique (e.g., TLC or HPLC).

  • After completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

  • The residue is cooled to room temperature and then cautiously poured onto crushed ice.

  • The aqueous mixture is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Route 2: Sandmeyer Reaction of 2-Amino-5,6-dichloronicotinonitrile

This route proceeds via the formation of a diazonium salt from an amino precursor, which is then converted to the corresponding chloride using a copper(I) catalyst.

Materials:

  • 2-Amino-5,6-dichloronicotinonitrile

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

Part A: Diazotization

  • 2-Amino-5,6-dichloronicotinonitrile is dissolved in a mixture of concentrated hydrochloric acid and water.

  • The solution is cooled to 0-5 °C in an ice-salt bath.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

Part B: Sandmeyer Reaction

  • In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled to 0-5 °C.

  • The cold diazonium salt solution is added slowly to the copper(I) chloride solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated until the evolution of nitrogen gas ceases.

  • The mixture is cooled, and the product is extracted with dichloromethane.

  • The organic extract is washed with water and then with a saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude this compound.

  • Purification can be achieved by recrystallization or column chromatography.

Concluding Remarks

Both the direct chlorination and the Sandmeyer reaction present viable pathways for the synthesis of this compound. The choice between these routes will be guided by the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling the respective reagents and conditions. For large-scale production, the direct chlorination route may be more attractive due to its potentially higher throughput. In contrast, for smaller-scale synthesis where milder conditions are preferred, the Sandmeyer reaction offers a reliable alternative. Researchers are encouraged to perform small-scale optimization experiments to determine the most effective route for their specific application.

Efficacy of 2,5,6-Trichloronicotinonitrile-Based Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable absence of studies detailing the synthesis and biological evaluation of 2,5,6-trichloronicotinonitrile-based compounds as specific inhibitors of biological targets. While the nicotinonitrile scaffold is a common feature in a diverse range of biologically active molecules, and various substituted pyridine derivatives have been explored as inhibitors for numerous enzymes and receptors, specific data on the efficacy and comparative performance of inhibitors built upon the this compound core remains unpublished.

Our extensive search for research articles and experimental data on this particular class of inhibitors did not yield any specific compounds that have been synthesized and tested for their inhibitory activity. Consequently, a direct comparison with alternative inhibitors, including the presentation of quantitative data, experimental protocols, and signaling pathway diagrams as requested, cannot be provided at this time.

The nicotinonitrile moiety itself is a key pharmacophore in medicinal chemistry. Researchers have successfully developed potent inhibitors by modifying the pyridine ring and the nitrile group with various substituents. These efforts have led to the discovery of inhibitors for a wide array of targets, including but not limited to:

  • Kinases: A broad family of enzymes crucial for cell signaling.

  • Reverse Transcriptases: Essential for the replication of retroviruses like HIV.

  • Topoisomerases: Enzymes that regulate DNA topology and are important targets in cancer therapy.

  • Cholinesterases: Enzymes involved in neurotransmission and targeted in Alzheimer's disease treatment.

  • CXCR4: A chemokine receptor implicated in cancer metastasis and inflammation.

However, the specific substitution pattern of 2,5,6-trichloro on the nicotinonitrile ring does not appear to be a focus of published research in the context of inhibitor development. The high degree of chlorination might present synthetic challenges or lead to unfavorable pharmacokinetic properties, though this remains speculative without experimental evidence.

For researchers, scientists, and drug development professionals interested in the development of novel inhibitors, the exploration of the this compound scaffold could represent an untapped area of chemical space. Future studies would first need to focus on the synthesis of a library of derivatives, followed by screening against various biological targets to identify any potential inhibitory activity. Should such research be published, a comparative guide detailing efficacy, experimental protocols, and mechanisms of action could then be compiled.

We encourage the scientific community to share any research on this specific class of compounds to advance our collective understanding and facilitate the development of new therapeutic agents.

The Structure-Activity Relationship of Nicotinonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the therapeutic potential of substituted nicotinonitriles, with a focus on anticancer and antimicrobial activities.

The nicotinonitrile scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of several marketed drugs with diverse therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various nicotinonitrile derivatives, drawing insights from a range of studies to inform future drug discovery and development efforts. While specific SAR data for 2,5,6-trichloronicotinonitrile derivatives remains limited in the public domain, this review synthesizes findings from broader studies on substituted nicotinonitriles to extrapolate potential trends and guide further research.

Comparative Biological Activity of Nicotinonitrile Derivatives

The biological activity of nicotinonitrile derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The following table summarizes the in vitro activity of various substituted nicotinonitriles against different cancer cell lines and microbial strains.

Compound IDR1R2R3R4Target Cell Line/OrganismActivity (IC50/MIC in µM)Reference
Series A: Anticancer Activity
3b----HCT-116 (Colon)>50[1]
4c----HCT-116 (Colon)21.3±1.9[1]
4d----HCT-116 (Colon)10.4±0.9[1]
5c----HCT-116 (Colon)16.2±1.4[1]
5d----HCT-116 (Colon)7.9±0.6[1]
7b----HCT-116 (Colon)11.5±1.1[1]
7c----HCT-116 (Colon)13.8±1.2[1]
7d----HCT-116 (Colon)15.1±1.3[1]
10d----HCT-116 (Colon)9.2±0.8[1]
12a----HCT-116 (Colon)25.4±2.3[1]
13b----HCT-116 (Colon)30.1±2.8[1]
Series B: Antimicrobial Activity
3aCoumarinyl Chalcone derivative---S. aureus10 µg/mL (inhibition zone)[2][3]
3cCoumarinyl Chalcone derivative---Klebsiella sp.10 µg/mL (inhibition zone)[2][3]
41Fused cyanopyridine---E. coli-[4]
42Fused cyanopyridine---S. aureus-[4]
43Fused cyanopyridine---MRSA-[4]

Note: The specific substitutions for R1-R4 in Series A are complex and can be found in the cited reference. The data for Series B is presented as reported in the source, which in some cases was not quantitative IC50/MIC values.

Key Structure-Activity Relationship Insights

From the available data, several key trends in the SAR of nicotinonitrile derivatives can be observed:

  • Anticancer Activity: The antiproliferative activity of substituted nicotinamides and their thieno[2,3-b]pyridine derivatives is significantly influenced by the substituents on the pyridine and fused rings. For instance, in the study of pyridinethione derivatives, compounds with specific substitutions demonstrated potent and selective activity against human colon (HCT-116) and liver (HepG-2) cancer cell lines, while showing low cytotoxicity to normal fibroblast cells (BJ-1)[1]. This suggests that careful tuning of the substituents is crucial for achieving both high efficacy and a favorable safety profile. Molecular docking studies on these compounds indicated strong binding interactions with key proteins involved in colon cancer, corroborating the experimental findings[1].

  • Antimicrobial Activity: Nicotinonitrile-based hybrids have shown promising antibacterial and antifungal activities. For example, derivatives synthesized from coumarinyl chalcones exhibited good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella sp.) bacteria, as well as the fungus Candida albicans[2][3]. Furthermore, certain fused cyanopyridine derivatives have demonstrated significant antibacterial activity against resistant strains like MRSA, suggesting their potential as a new class of antibacterial agents[4].

  • Reactivity of Polychlorinated Nicotinonitriles: In the case of 2,5,6-trichloro-4-methylnicotinonitrile, the chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution. The C2 and C6 positions are generally more activated towards substitution than the C5 position due to the electron-withdrawing effect of the ring nitrogen[5]. This differential reactivity allows for regioselective substitution, enabling the synthesis of a diverse library of derivatives for further biological evaluation[5]. This chemical reactivity is a key starting point for exploring the SAR of this specific subclass of nicotinonitriles.

Experimental Protocols

In Vitro Anticancer Activity Screening (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) and a normal cell line (e.g., BJ-1) are seeded in 96-well plates at a density of approximately 5x10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is discarded, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Antimicrobial Activity Assay (Well Diffusion Method)

The antimicrobial activity of the synthesized compounds can be determined using the agar well diffusion method.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The turbidity of the cultures is adjusted to match the 0.5 McFarland standard.

  • Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar plates are swabbed with the prepared microbial inoculum.

  • Well Creation and Compound Addition: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at different concentrations) is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A standard antibiotic (e.g., Ampicillin) and antifungal (e.g., Fluconazole) are used as positive controls.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a potential mechanism of action for anticancer nicotinonitrile derivatives and a general workflow for their synthesis and evaluation.

anticancer_mechanism Compound Nicotinonitrile Derivative Target Kinase Protein (e.g., CDK2, PIM-1) Compound->Target Inhibition CellCycle Cell Cycle Progression Target->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition of progression leads to

Caption: Potential mechanism of action for anticancer nicotinonitrile derivatives.

experimental_workflow Synthesis Synthesis of Nicotinonitrile Derivatives Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Biological Evaluation (e.g., MTT, MIC) Purification->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.